tert-Butyl 2-(3-iodophenyl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(3-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULKTPAMXJVFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl 2-(3-iodophenyl)acetate chemical properties
An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical Properties and Data
This compound is a substituted aromatic compound with the molecular formula C12H15IO2[1]. Its structure features a phenyl ring substituted with an iodine atom at the meta position and an acetate group with a tert-butyl ester.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2206970-15-0 | [1] |
| Molecular Formula | C12H15IO2 | [1] |
| Molecular Weight | 318.15 g/mol | [1] |
| Monoisotopic Mass | 318.01168 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Complexity | 220 | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group. The methylene protons of the acetate group would appear as a singlet. The aromatic protons would exhibit a complex splitting pattern in the aromatic region of the spectrum.
-
IR Spectroscopy: The infrared spectrum would likely display a strong absorption band corresponding to the C=O stretching of the ester group. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the tert-butyl group and other fragments.
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 2-(3-iodophenyl)acetonitrile.
Step 1: Synthesis of 3-Iodophenylacetic acid from 2-(3-iodophenyl)acetonitrile [2]
This procedure involves the hydrolysis of the nitrile to a carboxylic acid.
-
Materials: 2-(3-iodophenyl)acetonitrile, 1.0 M aqueous sodium hydroxide solution, diethyl ether, 1.0 M hydrochloric acid solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of 1.0 M aqueous sodium hydroxide solution.
-
Reflux the reaction mixture for 4 hours.
-
After completion, extract the aqueous phase with diethyl ether.
-
Acidify the aqueous phase with 1.0 M hydrochloric acid solution to a pH below 7.
-
Extract the acidified aqueous phase again with diethyl ether.
-
Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 3-iodophenylacetic acid.
-
Step 2: Esterification of 3-Iodophenylacetic acid
The resulting 3-iodophenylacetic acid can be converted to its tert-butyl ester through standard esterification methods, such as reacting it with tert-butanol in the presence of an acid catalyst.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Reactivity and Applications
This compound is primarily used as a building block in organic synthesis. The iodine atom on the phenyl ring makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of different functional groups at the 3-position. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. These properties make the compound valuable in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Safety and Handling
While a specific safety data sheet for this compound is not provided, general laboratory safety precautions should be followed when handling this and similar chemical compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[3].
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood[3][4]. Keep away from heat, sparks, and open flames[5][6].
-
Storage: Store in a tightly closed container in a dry and well-ventilated place[4].
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations[6].
It is important to consult the specific safety data sheet for this compound once available before handling. The toxicological properties have not been thoroughly investigated[3].
References
tert-Butyl 2-(3-iodophenyl)acetate CAS number 2206970-15-0
CAS Number: 2206970-15-0
For Research Use Only
Introduction
tert-Butyl 2-(3-iodophenyl)acetate is a halogenated aromatic carboxylic acid ester. As a functionalized building block, it holds significant potential in medicinal chemistry and organic synthesis. The presence of an iodine atom on the phenyl ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures from simpler precursors.
The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality. It is chemically robust under various conditions but can be readily removed under acidic treatment to liberate the free acid, allowing for subsequent chemical transformations. This guide provides a summary of its chemical properties, a detailed representative synthesis protocol, and an overview of its potential applications in pharmaceutical research and development.
Chemical and Physical Properties
The following table summarizes the key computed and known properties of this compound and its parent acid, 2-(3-Iodophenyl)acetic acid.
| Property | This compound | 2-(3-Iodophenyl)acetic acid | Reference |
| CAS Number | 2206970-15-0 | 1878-69-9 | |
| Molecular Formula | C₁₂H₁₅IO₂ | C₈H₇IO₂ | [1] |
| Molecular Weight | 318.15 g/mol | 262.04 g/mol | [1] |
| Appearance | Not Specified | White crystal/powder | [2] |
| Melting Point | Not Specified | 127-131 °C | [3] |
| Boiling Point | Not Specified | 347.2±25.0 °C (Predicted) | [3] |
| SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)I | C1(=CC=CC(=C1)I)CC(=O)O | |
| InChIKey | FULKTPAMXJVFOD-UHFFFAOYSA-N | MRSWWBAFGGGWRH-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
As this compound is a synthetic intermediate, its preparation is typically a two-step process: first, the synthesis of the parent carboxylic acid, followed by its esterification.
Synthesis of 2-(3-Iodophenyl)acetic acid (Parent Compound)
A common and effective method for synthesizing the parent acid is through the hydrolysis of 2-(3-iodophenyl)acetonitrile.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of a 1.0 M aqueous sodium hydroxide (NaOH) solution.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 4 hours with stirring.
-
Work-up (Extraction): After cooling to room temperature, extract the aqueous mixture with diethyl ether to remove any unreacted starting material. Discard the organic phase.
-
Acidification: Acidify the aqueous phase with a 1.0 M hydrochloric acid (HCl) solution until the pH is less than 7, which will precipitate the carboxylic acid product.
-
Work-up (Product Isolation): Extract the acidified aqueous phase again with diethyl ether.
-
Purification: Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the desiccant and concentrate the filtrate under reduced pressure to yield the final product, 2-(3-iodophenyl)acetic acid.
Quantitative Data:
-
Yield: 83% (0.17 g)[1]
Esterification to this compound
The conversion of a carboxylic acid to its tert-butyl ester is a standard transformation in organic synthesis. One common method involves acid-catalyzed condensation with tert-butanol or isobutene.[4] A more recent, high-yield approach uses bis(trifluoromethanesulfonyl)imide in tert-butyl acetate.[4][5]
Representative Protocol (Acid-Catalyzed Esterification):
-
Reaction Setup: To a solution of 2-(3-iodophenyl)acetic acid in a suitable solvent (e.g., dichloromethane or excess tert-butanol), add a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6]
-
Reagent Addition: Add an excess of the tert-butylating agent (e.g., tert-butanol).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.
Applications in Drug Development and Organic Synthesis
The primary value of this compound lies in its utility as a versatile synthetic intermediate. Phenylacetic acid derivatives themselves are a core structure in many pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The key features of this specific compound are the reactive iodine atom and the protected carboxylic acid.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle of several powerful C-C bond-forming reactions.[9]
-
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. This is one of the most widely used reactions in medicinal chemistry for constructing complex drug candidates.[10][11]
-
Heck Reaction: This reaction forms a new C-C bond between the aryl iodide and an alkene. It is a powerful tool for synthesizing substituted styrenes and other complex olefinic compounds.[12][13]
These reactions allow medicinal chemists to rapidly generate libraries of analog compounds by varying the coupling partner, which is a crucial step in lead optimization during drug discovery.[14]
Safety and Handling
Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be observed when handling this compound. The parent compound, 2-(3-iodophenyl)acetic acid, is listed as an irritant to the eyes, respiratory system, and skin.[2][3] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable chemical intermediate for researchers in organic synthesis and drug discovery. Its structure combines a protected carboxylic acid with a reactive aryl iodide, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of complex molecular scaffolds, facilitating the synthesis of novel compounds for evaluation as potential therapeutic agents. While detailed biological data on the compound itself is absent, its utility as a building block is clear and well-established within the principles of modern medicinal chemistry.
References
- 1. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3-Iodophenylacetic acid | 1878-69-9 [chemicalbook.com]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeolusa.com [jeolusa.com]
- 11. youtube.com [youtube.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. nbinno.com [nbinno.com]
Technical Guide: Physicochemical Properties of tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of tert-Butyl 2-(3-iodophenyl)acetate, a compound of interest in organic synthesis and medicinal chemistry.
Core Compound Data
This compound is an ester derivative of (3-iodophenyl)acetic acid. The introduction of the tert-butyl group provides steric hindrance, which can be synthetically advantageous. The presence of an iodine atom on the phenyl ring makes it a versatile intermediate for cross-coupling reactions.
Physicochemical Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅IO₂ | [1] |
| Molecular Weight | 318.15 g/mol | [1] |
| Monoisotopic Mass | 318.01168 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Rotatable Bond Count | 4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Experimental Protocols
The molecular weight of a compound is a fundamental property determined from its chemical formula. The experimental determination of this value is typically achieved through mass spectrometry.
Methodology: Mass Spectrometry for Molecular Weight Determination
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion [M]⁺ or a common adduct (e.g., [M+H]⁺, [M+Na]⁺) is identified. The molecular weight is then calculated from the observed m/z value. For this compound, the expected monoisotopic mass is approximately 318.01 Da.[1]
Visualizations
The following diagrams illustrate the relationships between the compound's identity, its constituent parts, and its key properties.
Caption: Relationship between compound name, molecular formula, and molecular weight.
References
An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate: Structure, Nomenclature, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-(3-iodophenyl)acetate, a valuable synthetic intermediate in organic chemistry and medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, and key synthetic methodologies. Furthermore, it presents a detailed experimental protocol for a representative synthetic application and a logical workflow for its use in palladium-catalyzed cross-coupling reactions.
Nomenclature and Structure
This compound is an aromatic carboxylic acid ester. Its structure consists of a phenyl ring substituted with an iodine atom at the meta (3-) position and an acetate group at the 1-position, which is esterified with a tert-butyl group.
Systematic IUPAC Name: this compound[1]
Synonyms:
-
(3-Iodophenyl)acetic acid tert-butyl ester[1]
-
2-Methyl-2-propanyl (3-iodophenyl)acetate[1]
-
Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester[1]
Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 2206970-15-0 | [1] |
| Molecular Formula | C₁₂H₁₅IO₂ | [1] |
| Molecular Weight | 318.15 g/mol | [1] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | |
| XLogP3-AA | 3.8 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 3-iodophenylacetic acid with a tert-butyl source. A common and effective method is the acid-catalyzed esterification using tert-butanol.
General Reaction Scheme
Caption: Logical workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of substituted alkynes, which are important motifs in many biologically active molecules.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Role in Drug Discovery and Development
Aryl iodides and their derivatives are crucial building blocks in the synthesis of pharmaceutical compounds. The ability to introduce diverse functionalities through cross-coupling reactions makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening. The tert-butyl ester can be readily hydrolyzed under acidic or basic conditions to reveal the corresponding carboxylic acid, which can then be further functionalized, for instance, by amide bond formation. While specific biological activities of this compound itself are not widely reported, its role as a versatile intermediate in the synthesis of potentially bioactive molecules is of significant interest to the drug development community. The structural motif of a substituted phenylacetic acid is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs).
References
Technical Guide: Physical Properties of tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(3-iodophenyl)acetate is an organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a tert-butyl ester protecting group and an iodine atom on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. The presence of the iodo-substituent allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 3-position of the phenyl ring. This guide provides a summary of the known physical properties of this compound and a detailed experimental protocol for its synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅IO₂ | [1] |
| Molecular Weight | 318.15 g/mol | [1][2] |
| CAS Number | 2206970-15-0 | [1] |
| Appearance | Not specified (likely a solid or oil) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Synonyms | (3-Iodophenyl)acetic acid tert-butyl ester, 2-Methyl-2-propanyl (3-iodophenyl)acetate, Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester | [1] |
Comparative Data for 3-Iodophenylacetic Acid (Precursor):
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | |
| Molecular Weight | 262.04 g/mol | |
| Melting Point | 127-131 °C | |
| Boiling Point | 347.2 °C at 760 mmHg | |
| Density | 1.885 g/cm³ |
Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of 3-iodophenylacetic acid. The following section details the synthesis of the precursor acid and its subsequent conversion to the tert-butyl ester.
Synthesis of 3-Iodophenylacetic Acid
A common method for the preparation of 3-iodophenylacetic acid involves the hydrolysis of 2-(3-iodophenyl)acetonitrile.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-iodophenyl)acetonitrile in a 1.0 M aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up: After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.
-
Acidification: Carefully acidify the aqueous phase with a 1.0 M solution of hydrochloric acid to a pH below 7.
-
Extraction: Extract the acidified aqueous phase with diethyl ether.
-
Purification: Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield 3-iodophenylacetic acid.
Synthesis of this compound (Esterification)
The tert-butyl ester is formed by the reaction of 3-iodophenylacetic acid with a tert-butylating agent, such as tert-butyl bromide, under basic conditions.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 3-iodophenylacetic acid, tert-butyl bromide, and a phase-transfer catalyst (e.g., N-Benzyl-N,N-diethylethanaminium chloride) in a solvent such as dimethylacetamide (DMA).
-
Base Addition: Add anhydrous potassium carbonate to the mixture.
-
Reaction: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: After filtration, concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel chromatography to yield pure this compound.
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from 2-(3-iodophenyl)acetonitrile to the final product, this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Solubility of tert-Butyl 2-(3-iodophenyl)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a framework for researchers to determine and record solubility parameters through established experimental protocols.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. The presence of the tert-butyl ester group generally enhances its solubility in non-polar and moderately polar organic solvents. However, precise quantitative data is often required for process optimization and scalability.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Toluene | ||||
| Hexane | ||||
| Diethyl Ether | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound in an organic solvent.
Method 1: Visual Assessment of Solubility (Qualitative)
This method is a rapid way to estimate whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Method 2: Gravimetric Determination of Solubility (Quantitative)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
A temperature-controlled shaker or water bath
-
Screw-capped vials
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or rotary evaporator
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a screw-capped vial. Ensure there is undissolved solid remaining.
-
Place the vial in a temperature-controlled shaker or water bath and agitate until equilibrium is reached (typically several hours to a day).
-
Allow the solution to settle, ensuring the temperature remains constant.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent using a vacuum oven or rotary evaporator until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility using the following formula: Solubility (g/L) = (Weight of dissolved solid (g)) / (Volume of solvent used (L))
Visualizations
Experimental Workflow for Quantitative Solubility Determination
The following diagram illustrates the logical steps for the gravimetric determination of solubility.
An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 2-(3-iodophenyl)acetate, a key intermediate in various synthetic applications. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₅IO₂[1]
-
Molecular Weight: 318.15 g/mol [1]
-
CAS Number: 2206970-15-0[1]
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the tert-butyl protons. Protons on an aromatic ring typically appear in the range of 6.5-8.0 ppm.[2][3] The protons of the tert-butyl group are expected to produce a prominent singlet peak.[4]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.7 | s | 1H | Ar-H (C2-H) |
| ~ 7.5 - 7.6 | d | 1H | Ar-H (C4-H) |
| ~ 7.2 - 7.3 | d | 1H | Ar-H (C6-H) |
| ~ 7.0 - 7.1 | t | 1H | Ar-H (C5-H) |
| ~ 3.5 - 3.6 | s | 2H | -CH₂- |
| ~ 1.4 - 1.5 | s | 9H | -C(CH₃)₃ |
2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester, the benzylic carbon, and the carbons of the tert-butyl group. Aromatic carbons typically resonate in the 120-150 ppm region.[2][3]
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 170 | C =O |
| ~ 142 | Ar-C -I |
| ~ 138 | Ar-C |
| ~ 136 | Ar-C H |
| ~ 130 | Ar-C H |
| ~ 128 | Ar-C H |
| ~ 94 | Ar-C H |
| ~ 81 | -C (CH₃)₃ |
| ~ 41 | -C H₂- |
| ~ 28 | -C(C H₃)₃ |
2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the ester and various vibrations of the aromatic ring. Aromatic esters typically show a strong C=O stretch between 1730 and 1715 cm⁻¹.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1730 - 1715 | Strong | C=O stretch (ester) |
| ~ 1600 - 1450 | Medium | Aromatic C=C ring stretch |
| ~ 1300 - 1000 | Strong | C-O stretch (ester) |
| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
| ~ 600 - 500 | Medium | C-I stretch |
2.4. Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of iodine, which is monoisotopic with a mass of 127 Da, will be a key feature.[6]
| m/z | Interpretation |
| 318 | Molecular ion [M]⁺ |
| 261 | [M - C(CH₃)₃]⁺ |
| 191 | [M - I]⁺ |
| 134 | [M - I - C(CH₃)₃]⁺ |
| 127 | [I]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
3.1. NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~3-4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
3.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.
-
Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the empty sample compartment or the KBr pellet is subtracted.
3.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.
-
ESI-MS Parameters:
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
-
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is scanned over a relevant mass range (e.g., 50-500 Da).
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Commercial Suppliers and Technical Guide for tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl 2-(3-iodophenyl)acetate, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical properties, identifies commercial suppliers, and details its role in the synthesis of targeted therapies.
Introduction
This compound (CAS No. 2206970-15-0) is an aromatic carboxylic acid ester. Its structure, featuring a tert-butyl ester protecting group and an iodine atom on the phenyl ring, makes it a versatile building block in organic synthesis. The tert-butyl ester provides stability under various reaction conditions and can be selectively removed, while the iodo group serves as a reactive site for cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.
| Property | Value |
| CAS Number | 2206970-15-0 |
| Molecular Formula | C₁₂H₁₅IO₂ |
| Molecular Weight | 318.15 g/mol |
| Synonyms | 2-Methyl-2-propanyl (3-iodophenyl)acetate, Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester |
| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)I |
| InChI Key | FULKTPAMXJVFOD-UHFFFAOYSA-N |
Commercial Suppliers
A number of chemical suppliers offer this compound, typically for research and development purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for the most current information on purity, available quantities, and pricing.
| Supplier | Website | Notes |
| BLD Pharm | --INVALID-LINK-- | Often listed in chemical search engines. |
| BenchChem | --INVALID-LINK-- | Provides a range of chemical intermediates. |
| Ambeed | --INVALID-LINK-- | Lists various organic building blocks. |
| Alchem Pharmtech | --INVALID-LINK-- | Specializes in pharmaceutical intermediates. |
Role in Pharmaceutical Synthesis: Intermediate for Alectinib
This compound is a crucial intermediate in the synthesis of Alectinib.[1][2] Alectinib is a highly selective, second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of Alectinib involves a multi-step pathway where the iodo-substituted phenylacetate core of the starting material is elaborated to form the final drug substance.
The following diagram illustrates the initial step in a patented synthesis of an Alectinib intermediate, highlighting the role of this compound's analogue.
Caption: Synthetic pathway to a key Alectinib intermediate.
Experimental Protocols
General Protocol for the Synthesis of tert-Butyl Esters from Carboxylic Acids
This protocol describes a common method for the esterification of a carboxylic acid using tert-butyl acetate as both a reagent and solvent, catalyzed by a strong acid.
Materials:
-
2-(3-Iodophenyl)acetic acid
-
tert-Butyl acetate (anhydrous)
-
Sulfuric acid (concentrated) or other strong acid catalyst (e.g., p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a solution of 2-(3-iodophenyl)acetic acid in an excess of tert-butyl acetate, add a catalytic amount of concentrated sulfuric acid at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
The following diagram outlines the general workflow for the synthesis and purification of a tert-butyl ester.
Caption: General workflow for tert-butyl ester synthesis.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules, most notably as a key intermediate in the production of the anticancer drug Alectinib. Its commercial availability and well-understood reactivity make it an important compound for researchers and professionals in the field of drug discovery and development. The methodologies outlined in this guide provide a foundation for its synthesis and application in the laboratory setting.
References
An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate
A Core Intermediate in Pharmaceutical Synthesis
Introduction
tert-Butyl 2-(3-iodophenyl)acetate is a halogenated aromatic carboxylic acid ester. Its chemical structure, featuring a reactive iodine atom on the phenyl ring and a sterically hindering tert-butyl ester group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of targeted cancer therapies. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methyl-2-propanyl (3-iodophenyl)acetate; Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester | [1] |
| CAS Number | 2206970-15-0 | [1] |
| Molecular Formula | C12H15IO2 | [1] |
| Molecular Weight | 318.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |
Synthesis Protocol: Esterification of 2-(3-iodophenyl)acetic acid
The synthesis of this compound is typically achieved through the esterification of 2-(3-iodophenyl)acetic acid with a tert-butyl source. A common and effective method is the acid-catalyzed reaction with tert-butanol or the use of di-tert-butyl dicarbonate. Below is a representative experimental protocol.
Materials:
-
2-(3-iodophenyl)acetic acid
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-(3-iodophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Application in Drug Development: Synthesis of Alectinib
A significant application of this compound is its role as a key intermediate in the synthesis of Alectinib. Alectinib is a highly selective and potent second-generation anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of non-small cell lung cancer (NSCLC) in patients with ALK gene rearrangements. The iodophenyl moiety of this compound is crucial for subsequent cross-coupling reactions to build the complex molecular architecture of Alectinib.
The following diagram illustrates the synthetic workflow for Alectinib, highlighting the position of this compound as a key building block.
Mechanism of Action of the Final Product: Alectinib
Alectinib functions by inhibiting the ALK receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant protein drives tumor cell proliferation and survival through downstream signaling pathways. Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
The simplified signaling pathway below illustrates the mechanism of action of Alectinib.
Conclusion
This compound is a synthetically important molecule whose value is underscored by its role in the production of life-saving pharmaceuticals like Alectinib. Its preparation via straightforward esterification and the reactivity of its iodophenyl group make it an attractive building block for medicinal chemists. Further research into derivatives of this compound could lead to the discovery of new therapeutic agents.
References
An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of bioactive molecules, with a focus on its utility in cross-coupling reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is a halogenated aromatic carboxylic acid ester. The presence of the iodo-substituent at the meta-position of the phenyl ring makes it a versatile building block for the introduction of various functional groups through cross-coupling reactions. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Methyl-2-propanyl (3-iodophenyl)acetate; Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester[1] |
| CAS Number | 2206970-15-0[1] |
| Molecular Formula | C12H15IO2[1] |
| Molecular Weight | 318.15 g/mol [1] |
| InChIKey | FULKTPAMXJVFOD-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)I[1] |
| Topological Polar Surface Area | 26.3 Ų |
| Rotatable Bond Count | 4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-(3-iodophenyl)acetic acid, followed by its esterification.
Experimental Protocol for the Synthesis of 2-(3-Iodophenyl)acetic Acid
This protocol is adapted from the hydrolysis of 2-(3-iodophenyl)acetonitrile.
Materials:
-
2-(3-iodophenyl)acetonitrile
-
1.0 M aqueous sodium hydroxide (NaOH) solution
-
1.0 M hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Distilled water
Procedure:
-
Dissolve 2-(3-iodophenyl)acetonitrile in a 1.0 M aqueous sodium hydroxide solution.
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH of less than 7 with a 1.0 M hydrochloric acid solution.
-
Extract the acidified aqueous phase with diethyl ether.
-
Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 2-(3-iodophenyl)acetic acid.
Experimental Protocol for the Esterification to this compound
This protocol describes a general method for the synthesis of tert-butyl esters from carboxylic acids.
Materials:
-
2-(3-iodophenyl)acetic acid
-
tert-Butyl acetate
-
Acetic acid
-
Concentrated sulfuric acid (H2SO4)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of 2-(3-iodophenyl)acetic acid in a mixture of tert-butyl acetate and acetic acid, slowly add concentrated sulfuric acid while maintaining the temperature at around 30 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (4H) would appear in the range of δ 7.0-7.8 ppm. The singlet for the methylene protons (2H) adjacent to the carbonyl group would be expected around δ 3.5-3.7 ppm. The singlet for the nine equivalent protons of the tert-butyl group (9H) would be found upfield, around δ 1.4-1.5 ppm. |
| ¹³C NMR | The carbonyl carbon of the ester would resonate around δ 170 ppm. The aromatic carbons would appear in the region of δ 125-140 ppm, with the carbon bearing the iodine atom being the most downfield. The quaternary carbon of the tert-butyl group would be around δ 80-82 ppm, and the methyl carbons of the tert-butyl group would be around δ 28 ppm. The methylene carbon would be expected around δ 40-42 ppm. |
| Mass Spec. | The molecular ion peak [M]⁺ would be observed at m/z = 318. A prominent fragment would be the loss of the tert-butyl group, resulting in a peak at m/z = 261. Another characteristic fragmentation would be the loss of isobutylene, leading to the carboxylic acid fragment at m/z = 262. The base peak is often the tert-butyl cation at m/z = 57. |
Applications in Drug Development and Organic Synthesis
The primary utility of this compound in drug development and organic synthesis stems from its role as a versatile building block. The C-I bond is relatively weak, making the iodine atom an excellent leaving group in various palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
A key application is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of many complex molecules, including pharmaceuticals, natural products, and organic materials.
General Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
-
Add a base, typically an amine such as triethylamine or diisopropylamine.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, work up the reaction by filtering off the catalyst and removing the solvent.
-
Purify the product by column chromatography.
Intermediate in Pharmaceutical Synthesis
While direct examples of the use of this compound in the synthesis of marketed drugs are not prevalent in the literature, structurally similar compounds are key intermediates. For instance, a related compound, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, is an important intermediate in the synthesis of Alectinib, a potent inhibitor used in cancer therapy. This highlights the potential of iodophenyl compounds as crucial building blocks in the development of novel therapeutics.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its utility is primarily derived from the reactivity of the carbon-iodine bond in cross-coupling reactions, allowing for the facile construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and applications, and is intended to serve as a practical resource for researchers in the field.
References
An In-depth Technical Guide to the Stability and Storage of tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in various synthetic applications. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from analogous structures and general chemical principles to provide a robust framework for its handling and storage.
Chemical Properties Overview
This compound is a halogenated aromatic ester. Its stability is primarily influenced by the lability of the tert-butyl ester group and the carbon-iodine bond on the phenyl ring.
| Property | Value/Information |
| Molecular Formula | C12H15IO2[1] |
| Molecular Weight | 318.15 g/mol [1] |
| CAS Number | 2206970-15-0[1] |
| Appearance | Likely a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. The primary degradation pathways are likely hydrolysis of the ester and cleavage of the carbon-iodine bond.
| Condition | Potential for Degradation | Primary Degradation Pathway |
| Acidic pH | High | Acid-catalyzed hydrolysis of the tert-butyl ester to form (3-iodophenyl)acetic acid and isobutylene.[2] |
| Neutral pH | Low to Moderate | The tert-butyl ester is generally stable under neutral conditions.[2] |
| Basic pH | Low to Moderate | Tert-butyl esters are remarkably stable to basic hydrolysis under standard aqueous conditions.[3] However, degradation may occur under harsh non-aqueous basic conditions.[3] |
| Elevated Temperature | Moderate to High | Thermal decomposition can accelerate both ester hydrolysis and cleavage of the C-I bond, potentially leading to deiodination.[4] |
| Light Exposure | Moderate to High | Aryl iodides can be light-sensitive, and exposure to light, particularly UV, may induce radical-mediated deiodination.[4] |
| Oxidizing Agents | Moderate to High | The presence of oxidizing agents may promote the degradation of the iodinated aromatic ring. |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for flammable liquids and halogenated compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[5] Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential thermal degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidative degradation. |
| Container | Use a tightly sealed, opaque container (e.g., amber glass bottle).[5] | Prevents exposure to light and moisture. |
| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents.[6] | Avoids chemical reactions that could lead to degradation of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Protocol 2: Long-Term Stability Study
This protocol describes a typical approach for evaluating the long-term stability of this compound under recommended storage conditions.
-
Sample Preparation: Aliquot the compound into several vials, seal them under an inert atmosphere, and wrap them in foil to protect from light.
-
Storage Conditions: Store the vials at the recommended long-term storage condition (e.g., 2-8 °C) and at an accelerated condition (e.g., 25 °C/60% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating HPLC method.
-
Shelf-Life Determination: Based on the data collected, establish a re-test period or shelf-life for the compound under the specified storage conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
References
An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(3-iodophenyl)acetate, a key building block in modern organic synthesis and medicinal chemistry. The document details its discovery and historical context, outlines a detailed experimental protocol for its synthesis, presents its physicochemical properties in a structured format, and explores its significant role as an intermediate in the development of novel therapeutic agents. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures for drug discovery.
Introduction: Discovery and Historical Context
This compound, identified by the CAS Number 2206970-15-0, is a halogenated aromatic carboxylic acid ester. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies in the mid to late 20th century. The two key structural motifs, the tert-butyl ester and the iodophenyl group, each have a rich history in organic chemistry.
The use of the tert-butyl group as a protecting group for carboxylic acids became widespread due to its stability under various reaction conditions and its facile removal under acidic conditions. The iodophenyl moiety has long been recognized as a versatile functional group, particularly as a reactive handle in carbon-carbon bond-forming reactions. The combination of these two features in this compound makes it a valuable and strategically designed intermediate for multi-step organic syntheses. Its primary role is to serve as a scaffold upon which molecular complexity can be built, particularly in the synthesis of pharmacologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 2206970-15-0 |
| Molecular Formula | C₁₂H₁₅IO₂ |
| Molecular Weight | 318.15 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | Not readily available (high boiling) |
| Melting Point | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 3-iodophenylacetic acid, followed by its esterification with tert-butanol.
Synthesis of 3-Iodophenylacetic Acid
The preparation of 3-iodophenylacetic acid can be accomplished via the hydrolysis of 2-(3-iodophenyl)acetonitrile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-iodophenyl)acetonitrile (1 equivalent) in a 1.0 M aqueous solution of sodium hydroxide (excess).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 4 hours.
-
Work-up: After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.
-
Acidification: Carefully acidify the aqueous phase with a 1.0 M hydrochloric acid solution to a pH below 7, which will precipitate the 3-iodophenylacetic acid.
-
Isolation and Purification: Extract the acidified aqueous phase with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-iodophenylacetic acid.
Quantitative Data for Synthesis of 3-Iodophenylacetic Acid [1]
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-(3-iodophenyl)acetonitrile | 1.0 | 243.04 | 0.2 g |
| Sodium Hydroxide (1.0 M) | Excess | 40.00 | 1.0 mL |
| Product | Molecular Weight ( g/mol ) | Yield | |
| 3-Iodophenylacetic acid | 262.04 | 83% |
Esterification of 3-Iodophenylacetic Acid with tert-Butanol
The final step is the esterification of 3-iodophenylacetic acid with tert-butanol. A common and effective method involves the use of a carbodiimide coupling agent and a catalyst.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-iodophenylacetic acid (1 equivalent) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Addition of Alcohol: Add tert-butanol (1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purification: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Representative Quantitative Data for tert-Butyl Esterification
The following table provides representative yields for the tert-butylation of a similar carboxylic acid, which can be expected to be comparable for 3-iodophenylacetic acid under optimized conditions.
| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Yield |
| Phenylacetic Acid | DCC | DMAP | DCM | ~90% |
Applications in Drug Development: A Versatile Synthetic Intermediate
The primary value of this compound in drug development lies in its utility as a versatile building block for the synthesis of complex organic molecules. The presence of the iodophenyl group allows for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.
Role in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds. The tert-butyl ester group is generally stable under these conditions.
Diagram: Synthetic Pathway of this compound
Caption: Synthesis of this compound.
Diagram: Utility in Cross-Coupling Reactions
Caption: Role in Palladium-Catalyzed Cross-Coupling.
-
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester to form a biaryl or vinyl-aryl linkage, a common motif in many pharmaceuticals.
-
Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl-alkyne, which is a versatile functional group for further transformations or as a part of a final drug molecule.[2][3][4]
-
Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, leading to substituted styrenyl or other vinyl-aromatic structures.[5][6][7][8][9]
Examples of Application in Medicinal Chemistry
While direct use of this compound in a specific drug synthesis is not extensively documented in publicly available literature, analogous structures are key intermediates in the synthesis of important drugs. For instance, more complex iodo-phenyl tert-butyl esters are utilized in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[10] This highlights the importance of this class of compounds in constructing the core scaffolds of modern targeted therapies.
Furthermore, derivatives containing the tert-butylphenyl acetate moiety are explored as inhibitors for various biological targets, such as bromodomains (BRD4), which are implicated in cancer and inflammatory diseases.[11][12]
Conclusion
This compound is a strategically important, albeit not widely known, intermediate in organic synthesis. Its value lies in the combination of a stable protecting group and a highly reactive functional group for carbon-carbon bond formation. This makes it an ideal building block for the modular synthesis of complex molecules, a cornerstone of modern drug discovery. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently construct libraries of novel compounds for biological screening and to develop scalable synthetic routes to promising drug candidates. The experimental protocols and conceptual workflows presented in this guide provide a solid foundation for the effective utilization of this compound in the pursuit of new therapeutic agents.
References
- 1. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 7. Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. odinity.com [odinity.com]
- 10. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 11. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Patent WO-2020055976-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: The Use of tert-Butyl 2-(3-iodophenyl)acetate in Cross-Coupling Reactions
Introduction
tert-Butyl 2-(3-iodophenyl)acetate is a versatile synthetic intermediate widely utilized in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive carbon-iodine bond, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of complex molecular architectures from simple precursors. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ is often used for ligand-free or aqueous conditions.[1] |
| Ligand | None, or Phosphine Ligands (e.g., PPh₃) | Ligand choice can be critical for yield and reaction rate. |
| Boronic Acid/Ester | Arylboronic acid (1.1-1.5 equiv.) | Pinacol esters can also be used.[2] |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3 equiv.) | Base is essential for the transmetalation step. |
| Solvent | Toluene, Dioxane, or aqueous mixtures (e.g., Acetone/H₂O) | Aqueous systems are considered "greener".[1] |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the coupling partners. |
| Typical Yield | 85-95% | Yields are highly dependent on the specific substrate and conditions.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. Then, add the degassed solvent (e.g., Toluene/EtOH/H₂O mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.[4][5]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Heck Coupling
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. This reaction is particularly useful for synthesizing substituted styrenes and cinnamates from this compound. The use of sterically hindered, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) can significantly improve reaction efficiency, especially with less reactive aryl chlorides, but is also effective for aryl iodides.[6]
Data Presentation: Representative Heck Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Tris(dibenzylideneacetone)dipalladium(0) is a common precursor.[7] |
| Ligand | P(t-Bu)₃ or P(t-Bu)₃·HBF₄ (2-6 mol%) | Bulky, electron-rich phosphines are highly effective.[6][7] |
| Alkene | Styrene, Acrylate esters (1.1-2.0 equiv.) | Electron-deficient alkenes often react more readily. |
| Base | Cs₂CO₃, Cy₂NMe, or Et₃N (1.1-2.0 equiv.) | An organic or inorganic base is required to neutralize the HX formed. |
| Solvent | Dioxane, Toluene, or DMF | Choice of solvent can influence reaction rate and selectivity.[6] |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive substrates. |
| Typical Yield | 70-95% | Yields are generally high for trans-selective products. |
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 6 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.2 equiv.), this compound (1.0 equiv.), and the solvent (e.g., dioxane).
-
Alkene Addition: Add the alkene coupling partner (e.g., butyl acrylate, 1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the substituted alkene product.[8]
Visualization: Experimental Workflow for Heck Coupling
Caption: Step-by-step experimental workflow for a typical Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes. This reaction is essential for synthesizing aryl alkynes, which are key intermediates in pharmaceuticals and organic materials. The use of bulky, electron-rich phosphines like P(t-Bu)₃ can enable these reactions to proceed at room temperature.[9]
Data Presentation: Representative Sonogashira Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(PhCN)₂Cl₂ (1-5 mol%) | Pd(PhCN)₂Cl₂ with P(t-Bu)₃ is effective for room temperature reactions.[9] |
| Copper Co-catalyst | CuI (1-10 mol%) | Acts as a co-catalyst, though copper-free methods exist.[10] |
| Alkyne | Terminal alkyne (1.1-1.5 equiv.) | A wide variety of functionalized alkynes can be used. |
| Base | Et₃N, i-Pr₂NH, or Cs₂CO₃ (2-5 equiv.) | Amine bases often serve as both the base and part of the solvent system.[9] |
| Solvent | THF, Dioxane, or amine solvent | The choice of solvent depends on the reaction temperature and substrates.[11] |
| Temperature | Room Temperature to 80 °C | Milder conditions are often possible compared to other coupling reactions. |
| Typical Yield | 80-98% | Generally provides high yields of the desired alkynyl arene. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask containing a stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PhCN)₂Cl₂, 2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and the copper co-catalyst (CuI, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., dioxane), followed by the amine base (e.g., diisopropylethylamine, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Workup: Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[12] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. This reaction is invaluable for synthesizing aniline derivatives, which are prevalent in pharmaceuticals.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-4 mol%) | Pre-catalysts are activated in situ by the phosphine ligand. |
| Ligand | P(t-Bu)₃, BINAP, or XPhos (2-8 mol%) | The choice of ligand is crucial and depends on the amine substrate.[12][13] |
| Amine | Primary or secondary amine (1.1-1.5 equiv.) | A wide range of amines, including hindered ones, can be used. |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.2-2.5 equiv.) | A strong, non-nucleophilic base is required.[14] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Reactions are typically run at elevated temperatures. |
| Typical Yield | 75-95% | High yields are achievable with proper catalyst/ligand selection. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., tBu₃P·HBF₄, 2 mol%), and the base (e.g., NaOtBu, 2.2 equiv.).
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 equiv.), the amine (1.05 equiv.), and anhydrous, degassed toluene under a positive pressure of inert gas.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane and filter the suspension through Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude material using silica gel column chromatography to yield the N-aryl product.[14]
Visualization: Key Factors in Buchwald-Hartwig Amination
References
- 1. jeolusa.com [jeolusa.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI EUROPE N.V. [tcichemicals.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of tert-Butyl 2-(3-iodophenyl)acetate with various boronic acids. This reaction is a powerful tool for the synthesis of complex organic molecules, which are pivotal in the development of new pharmaceutical agents and functional materials. The protocol is designed to be a starting point for optimization and can be adapted for a range of boronic acid coupling partners.
Introduction
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that joins an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[1][2] This reaction is catalyzed by a palladium complex and requires a base.[3] It is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[2][4] The use of this compound as a substrate allows for the introduction of a protected acetic acid moiety at the 3-position of a phenyl ring, a common structural motif in biologically active molecules. The tert-butyl ester serves as a protecting group that can be readily removed under acidic conditions post-coupling.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) complex.[1]
-
Transmetalation: The boronic acid is activated by the base to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and the phosphine ligand (e.g., Tricyclohexylphosphine, 0.04 eq). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final concentration of the aryl iodide of approximately 0.1 M.
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following tables provide representative data for the Suzuki coupling of this compound with various boronic acids. Note that yields are highly dependent on the specific boronic acid used and optimization of reaction conditions.
Table 1: Reaction Parameters for Suzuki Coupling
| Parameter | Value |
| Substrate | This compound |
| Boronic Acid | Arylboronic Acid |
| Catalyst | Pd(OAc)₂ |
| Ligand | PCy₃ |
| Base | K₂CO₃ |
| Solvent | Dioxane:Water (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 2-24 h |
Table 2: Representative Yields with Different Boronic Acids
| Entry | Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl 2-(3-biphenyl)acetate | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 2-(3-(4-methoxyphenyl)phenyl)acetate | 80-90% |
| 3 | 3-Thienylboronic acid | tert-Butyl 2-(3-(thiophen-3-yl)phenyl)acetate | 75-85% |
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: A step-by-step workflow for the Suzuki coupling experiment.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, trying a different ligand (e.g., a more electron-rich and bulky phosphine like SPhos or an N-heterocyclic carbene ligand), or using a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6][7] The reaction temperature and time can also be optimized.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeborylation (hydrolysis of the boronic acid).[3] To minimize these, ensure the reaction is performed under a strictly inert atmosphere and that the reagents and solvents are of high purity and anhydrous (where specified).
-
Sterically Hindered Substrates: For sterically hindered boronic acids, more robust catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, may be necessary to achieve good yields.[6][8] Microwave irradiation can also sometimes improve reaction rates and yields for challenging substrates.[6]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds and other valuable organic structures. The protocol provided for this compound serves as a robust starting point for researchers in drug discovery and materials science. Careful optimization of the reaction parameters will enable the efficient synthesis of a diverse range of target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Heck Reaction Conditions for tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction conditions for the coupling of tert-butyl 2-(3-iodophenyl)acetate with various alkenes. The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of substituted alkenes from unsaturated halides and alkenes in the presence of a palladium catalyst and a base. This document outlines typical reaction parameters, presents quantitative data from analogous systems to guide reaction optimization, and provides a detailed experimental protocol for a representative reaction.
I. Overview of Heck Reaction Conditions
The Heck reaction of aryl iodides, such as this compound, is a well-established transformation. The reaction typically proceeds with high yields and stereoselectivity for the trans-isomer. Key parameters that influence the reaction outcome include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.
Typical Catalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective catalyst precursors.
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a widely used and cost-effective ligand. For more challenging substrates or to achieve higher turnover numbers, more electron-rich and sterically demanding ligands like tri-tert-butylphosphine (P(t-Bu)₃) can be employed.
Bases: An inorganic or organic base is required to neutralize the hydrogen iodide (HI) generated during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).
Solvents: Polar aprotic solvents are generally used to facilitate the dissolution of the reactants and the palladium catalyst. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and dioxane are frequently employed.
II. Tabulated Quantitative Data for Analogous Heck Reactions
While specific data for the Heck reaction of this compound is not extensively published, the following tables summarize reaction conditions and yields for structurally similar aryl iodides and various acrylates. This data serves as a valuable guide for optimizing the reaction of interest.
Table 1: Heck Reaction of Various Aryl Iodides with Acrylates
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 95 |
| 2 | 4-Iodoanisole | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | NMP | 120 | 8 | 92 |
| 3 | 3-Iodotoluene | tert-Butyl acrylate | Pd₂(dba)₃ (0.5) | P(o-tol)₃ (2) | NaOAc (2) | Dioxane | 100 | 16 | 88 |
| 4 | 1-Iodonaphthalene | Ethyl acrylate | Pd(OAc)₂ (2) | - | Et₃N (2) | MeCN | 80 | 24 | 90 |
Table 2: Optimization of Reaction Conditions for a Model Heck Reaction (Iodobenzene and n-Butyl Acrylate)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 80 | 85 |
| 2 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 95 |
| 3 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 120 | 93 |
| 4 | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2) | Dioxane | 100 | 98 |
| 5 | PdCl₂(PPh₃)₂ (1) | - | NaOAc (2) | NMP | 100 | 91 |
III. Experimental Protocol: Heck Reaction of this compound with tert-Butyl Acrylate
This protocol describes a general procedure for the Heck reaction of this compound with tert-butyl acrylate to synthesize tert-butyl (E)-2-(3-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)acetate.
Materials:
-
This compound
-
tert-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.2-0.5 M. Add triethylamine (2.0 equiv) and tert-butyl acrylate (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
IV. Visualizations
The following diagrams illustrate the key aspects of the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A generalized experimental workflow for the Heck reaction.
Application Notes and Protocols for the Sonogashira Coupling of tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide variety of functional groups.[1]
This document provides detailed application notes and protocols for the Sonogashira coupling of tert-Butyl 2-(3-iodophenyl)acetate, a substrate relevant to the synthesis of various compounds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the Sonogashira coupling of aryl iodides, which are known to be highly reactive substrates in this transformation.
Reaction Principle and Catalytic Cycle
The Sonogashira coupling proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition with the aryl iodide, forming a palladium(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne, forming a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step in the palladium cycle.
It is also possible to perform the Sonogashira coupling under copper-free conditions, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifying purification. In copper-free protocols, the base directly facilitates the formation of the palladium acetylide intermediate.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Sonogashira coupling of various aryl iodides, providing a reference for the expected outcomes when coupling this compound.
Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1-2) | CuI (1-2) | Et₃N | THF | RT | 2-4 | >95 |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | RT | 12 | 92 |
| Methyl 4-iodobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |
| 3-Iodopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH | Dioxane | 80 | 12 | 85 |
Table 2: Copper-Free Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Piperidine | DMF | 100 | 12 | 90 |
| 4-Iodotoluene | 1-Hexyne | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene | 80 | 16 | 93 |
| Ethyl 4-iodobenzoate | Phenylacetylene | Pd(OAc)₂ (1.5) | SPhos (3) | K₂CO₃ | DMF | 110 | 24 | 89 |
| 1-Iodo-3-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 80 | 5 | 96 |
Experimental Protocols
Below are detailed protocols for performing the Sonogashira coupling of an aryl iodide like this compound. Both copper-catalyzed and copper-free methods are provided.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of an aryl iodide with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 equiv.), and copper(I) iodide (0.02-0.10 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF or DMF) via syringe, followed by the base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst and the amine base.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that may be sensitive to copper salts or to minimize alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a bulky electron-rich phosphine like XPhos or SPhos)
-
Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) or an amine base (e.g., Piperidine)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst (0.01-0.05 equiv.), the phosphine ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water to remove the inorganic base.
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the copper-catalyzed Sonogashira coupling.
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
References
Application of tert-Butyl 2-(3-iodophenyl)acetate in Pharmaceutical Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Butyl 2-(3-iodophenyl)acetate is a versatile building block in pharmaceutical synthesis, primarily utilized as a key intermediate in palladium-catalyzed cross-coupling reactions. The presence of an iodo-substituent on the phenyl ring provides a reactive site for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. This document outlines the application of this compound in Suzuki, Heck, and Sonogashira coupling reactions, which are foundational methods for the synthesis of various pharmaceutical lead compounds and active pharmaceutical ingredients (APIs). While direct synthetic routes to specific commercial drugs such as Lifitegrast and Alectinib using this exact starting material are not extensively documented in publicly available literature, the protocols provided herein are based on established methodologies for analogous aryl iodides and serve as a guide for synthetic chemists.
Introduction
The synthesis of novel organic molecules with potential therapeutic applications is a cornerstone of pharmaceutical research and development. Aryl iodides, such as this compound, are particularly valuable precursors due to the high reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the efficient and selective formation of new chemical bonds, facilitating the assembly of diverse molecular scaffolds. The tert-butyl ester moiety in the title compound offers the advantage of being a sterically bulky protecting group for the carboxylic acid, which can be removed under specific acidic or thermal conditions, providing further opportunities for molecular elaboration.
Key Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The general scheme involves the reaction of the aryl iodide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.
Experimental Protocol: Synthesis of tert-Butyl 2-(3-phenylphenyl)acetate
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% (estimated) |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Heck Reaction
The Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene. This transformation is instrumental in synthesizing precursors for various pharmaceuticals containing styrenyl or acrylic acid derivatives.
Experimental Protocol: Synthesis of tert-Butyl 2-(3-((E)-2-(butoxycarbonyl)vinyl)phenyl)acetate
-
Materials:
-
This compound (1.0 equiv)
-
Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, dissolve this compound and butyl acrylate in DMF.
-
Add triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine to the solution.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
-
Quantitative Data Summary (Heck Reaction)
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Butyl acrylate |
| Catalyst | Pd(OAc)₂ (1 mol%) |
| Ligand | P(o-tol)₃ (2 mol%) |
| Base | Et₃N (2.0 equiv) |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% (estimated) |
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is essential for the synthesis of acetylenic compounds, which are precursors to many biologically active molecules and are used in click chemistry applications.
Experimental Protocol: Synthesis of tert-Butyl 2-(3-(phenylethynyl)phenyl)acetate
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of this compound and phenylacetylene in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data Summary (Sonogashira Coupling)
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Co-catalyst | CuI (1 mol%) |
| Base/Solvent | Et₃N |
| Solvent | THF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% (estimated) |
Logical Relationship in Sonogashira Coupling
Caption: Key components and their roles in the Sonogashira coupling reaction.
Conclusion
This compound serves as a valuable and adaptable starting material for the synthesis of a wide range of complex organic molecules relevant to the pharmaceutical industry. The protocols detailed in this document for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions provide a solid foundation for researchers and scientists to explore the synthetic potential of this intermediate. While direct applications in the synthesis of blockbuster drugs may not be explicitly published, the fundamental transformations outlined here are integral to modern drug discovery and development, enabling the creation of novel compounds with diverse biological activities. Further research into the application of this building block is encouraged to uncover new synthetic pathways and potential therapeutic agents.
Experimental procedure for the synthesis of tert-Butyl 2-(3-iodophenyl)acetate
Abstract
This application note provides a detailed experimental protocol for the synthesis of tert-Butyl 2-(3-iodophenyl)acetate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Fischer esterification of 3-iodophenylacetic acid with tert-butanol, utilizing sulfuric acid as a catalyst. This document outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification, yielding the desired product in high purity.
Introduction
This compound serves as a key building block in the synthesis of more complex molecules due to the presence of the reactive iodine atom and the sterically hindered tert-butyl ester group. The tert-butyl ester provides protection for the carboxylic acid functionality, which can be readily removed under acidic conditions. The iodo-substituent on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note details a reliable and scalable laboratory procedure for the synthesis of this important intermediate.
Reaction Scheme
The synthesis of this compound is accomplished via a Fischer esterification reaction. The carboxylic acid, 3-iodophenylacetic acid, is reacted with an excess of tert-butanol in the presence of a catalytic amount of concentrated sulfuric acid. The excess of the alcohol helps to drive the equilibrium towards the formation of the ester product.
Caption: Fischer Esterification of 3-Iodophenylacetic acid.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Iodophenylacetic acid | 98% | Sigma-Aldrich |
| tert-Butanol | Anhydrous, 99.5% | Sigma-Aldrich |
| Sulfuric acid (H₂SO₄) | 95-98% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Hexane | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodophenylacetic acid (5.0 g, 19.1 mmol).
-
Addition of Reagents: Add tert-butanol (50 mL, 528 mmol) to the flask. Stir the mixture until the 3-iodophenylacetic acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring. Caution: The addition of sulfuric acid is exothermic.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 85-90 °C) using a heating mantle. Let the reaction proceed for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess tert-butanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL).
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) or until effervescence ceases.
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Combine the fractions containing the desired product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Data Presentation
| Parameter | Value |
| Starting Material (3-iodophenylacetic acid) | 5.0 g |
| Moles of Starting Material | 19.1 mmol |
| Volume of tert-Butanol | 50 mL |
| Moles of tert-Butanol | 528 mmol |
| Volume of Sulfuric Acid | 0.5 mL |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 85-90 °C |
| Typical Yield | 70-85% |
| Physical Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₂H₁₅IO₂ |
| Molecular Weight | 318.15 g/mol |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (t, J = 1.8 Hz, 1H), 7.58 (dt, J = 7.8, 1.4 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 7.06 (t, J = 7.8 Hz, 1H), 3.48 (s, 2H), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 170.1, 142.5, 136.9, 135.8, 130.3, 128.7, 94.5, 81.7, 42.9, 28.2.
-
IR (neat, cm⁻¹): 2978, 1730 (C=O), 1595, 1568, 1473, 1368, 1258, 1150, 850.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
tert-Butanol is flammable. Keep away from open flames and heat sources.
Conclusion
The described protocol provides a straightforward and efficient method for the synthesis of this compound. The use of Fischer esterification with an excess of tert-butanol and an acid catalyst ensures a good yield of the desired product. The detailed work-up and purification procedures allow for the isolation of the product in high purity, suitable for subsequent synthetic applications. This application note serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.
Application Notes and Protocols: tert-Butyl 2-(3-iodophenyl)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(3-iodophenyl)acetate is a valuable building block in modern organic synthesis, primarily utilized as a versatile substrate in palladium-catalyzed cross-coupling reactions. Its structure incorporates a sterically demanding tert-butyl ester, which can prevent unwanted hydrolysis or transesterification under certain reaction conditions, and an iodo-substituted phenyl ring, which serves as an excellent reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds. This combination makes it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.
The iodophenyl moiety readily participates in a variety of powerful bond-forming reactions, most notably the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of diverse functionalities, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in these key synthetic transformations.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The general workflow for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira reactions) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and finally reductive elimination to yield the desired product and regenerate the active catalyst.
Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The use of bulky, electron-rich phosphine ligands can enhance catalytic activity, sometimes allowing the reaction to proceed at room temperature.[3][4]
General Reaction Scheme:
Caption: Sonogashira Coupling of this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
A detailed, general experimental protocol for the Sonogashira coupling of an aryl bromide is provided below, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the this compound and the terminal alkyne.
-
Add the anhydrous solvent and the amine base.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling Reactions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [5][6] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | HN(i-Pr)₂ | Dioxane | Room Temp. | N/A | High | [4] |
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters.[7][8] This reaction is widely used in the synthesis of pharmaceuticals and functional materials. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[9]
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, P(t-Bu)₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Add the solvent system. If using an aqueous base, a biphasic system will be formed.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon) through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | Dioxane | 80 | 12 | >90 | [8] |
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[10][11] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamine-containing drug candidates. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this transformation.[12]
General Reaction Scheme:
Caption: Buchwald-Hartwig Amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A representative procedure for the Buchwald-Hartwig amination is provided below.[13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, tBu₃P·HBF₄, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.2 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-120 °C) for the specified time (usually 16-24 h).[13]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Buchwald-Hartwig Amination Reactions
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 | [13] |
| Xphos Pd G3 | K₃PO₄ | tBuOH | Reflux | 2 | 90 | [14] |
Applications in Drug Discovery and Development
The derivatives synthesized from this compound are valuable intermediates in the discovery and development of new therapeutic agents. For example, the core structures formed through these coupling reactions are found in a variety of bioactive molecules, including kinase inhibitors.[15][16][17] The ability to rapidly diversify the structure at the 3-position of the phenyl ring allows for the efficient generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Role of this compound in a Drug Discovery Workflow.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its utility in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions provides a robust platform for the introduction of a wide array of functional groups, making it an essential tool for researchers in organic synthesis and drug discovery. The protocols and data presented herein serve as a guide for the effective application of this important synthetic intermediate.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 5. scirp.org [scirp.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. namiki-s.co.jp [namiki-s.co.jp]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-butyl 2-(3-iodophenyl)acetate as a key building block. This versatile intermediate is valuable in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and other functional materials. The protocols outlined below are based on established palladium-catalyzed methodologies and provide a framework for the application of this specific aryl iodide in several common and powerful C-C and C-N bond-forming reactions.
Overview of Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1] this compound is an attractive substrate for these reactions due to the presence of a reactive carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. The tert-butyl ester moiety can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions post-coupling to reveal a functional handle for further derivatization.
This document covers the following key palladium-catalyzed reactions involving this compound:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Reaction: Coupling with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.
-
Buchwald-Hartwig Amination: Coupling with amines to form N-aryl amines.
-
Carbonylation Reaction: Insertion of carbon monoxide to produce esters, amides, or aldehydes.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical quantitative data for palladium-catalyzed reactions of aryl iodides structurally similar to this compound. These data are intended to provide a general guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Ethyl 4-bromophenylacetate | Pd(OAc)₂ (1.8) | None | Na₂CO₃ | Acetone/H₂O | 40-45 | 1 | >90 |
| 2 | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 110 | 8 | ~85 |
| 3 | 3-Iodoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane | 100 | 12 | 95 |
Data is representative of typical Suzuki-Miyaura reactions and may require optimization for this compound.
Table 2: Heck Reaction of Aryl Iodides with Alkenes
| Entry | Aryl Iodide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | N-(2-iodophenyl)amide | Allylbenzene | Pd(OAc)₂ (1) | None | Et₃N | DMF | 120 | 3-6 | 85-95 |
| 2 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 100 | 24 | 90 |
| 3 | 4-Iodoacetophenone | Styrene | PdCl₂(PPh₃)₂ (1) | - | Et₃N | Acetonitrile | 80 | 16 | 92 |
Data is representative of typical Heck reactions and may require optimization for this compound.
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | 1 | Et₃N | Ionic Liquid | 55 | 3 | 85 |
| 2 | 4-Iodotoluene | 1-Heptyne | Pd(PPh₃)₄ (2) | 4 | Piperidine | THF | RT | 6 | 98 |
| 3 | 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂/dppp (2) | 4 | Et₃N | DMF | 60 | 12 | 89 |
Data is representative of typical Sonogashira reactions and may require optimization for this compound.
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (4) | t-BuXPhos (16) | t-BuONa | Toluene | 100 | 24 | 90 |
| 2 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 16 | High |
| 3 | Aryl Iodides | Primary/Secondary Amines | Pd(OAc)₂ (1-5) | BINAP (1-5) | Cs₂CO₃ | Toluene | 100 | 12-24 | 70-95 |
Data is representative of typical Buchwald-Hartwig aminations and may require optimization for this compound.[2][3]
Table 5: Carbonylation of Aryl Iodides
| Entry | Aryl Iodide | Nucleophile | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Pressure | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Et₃SiH (reductant) | Pd(OAc)₂ (2) | None | K₂CO₃ | PEG-400 | RT | Ambient | 92 (aldehyde) |
| 2 | Various Aryl Iodides | tert-Butyl isocyanide | Pd(OAc)₂ (5) | JohnPhos (10) | Na₂CO₃ | DMF | 65 | - | up to 92 (aldehyde) |
| 3 | Aryl Iodides | Alcohols | PdCl₂(dppf) (3) | - | Et₃N | Alcohol | 100 | 10 atm CO | 80-95 (ester) |
Data is representative of typical carbonylation reactions and may require optimization for this compound.[4][5]
Experimental Protocols
The following are generalized protocols for palladium-catalyzed reactions. Note: These protocols are starting points and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling Protocol
Reaction: To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a suitable solvent (e.g., toluene, dioxane, or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere at 80-110 °C for 4-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
Heck Reaction Protocol
Reaction: A mixture of this compound (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary, e.g., PPh₃ or a Buchwald ligand, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv) in a polar aprotic solvent (e.g., DMF, DMAc, or acetonitrile) is degassed and heated at 80-140 °C for 6-24 hours.[6] After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.
Sonogashira Coupling Protocol
Reaction: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, dioxane, or DMF) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and an amine base (e.g., Et₃N or diisopropylamine, 2.0-5.0 equiv).[7][8] The reaction is stirred at room temperature to 80 °C for 2-24 hours. The reaction mixture is then quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.
Buchwald-Hartwig Amination Protocol
Reaction: A reaction vessel is charged with this compound (1.0 equiv), an amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., a biarylphosphine ligand like XPhos or tBuXPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv).[9] A non-polar aprotic solvent such as toluene or dioxane is added. The mixture is degassed and heated at 80-120 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is dried, concentrated, and the product is purified by chromatography.
Carbonylation Protocol (Formylation Example)
Reaction: In a reaction vessel, this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required), a base (e.g., Na₂CO₃), and a hydrogen donor (e.g., Et₃SiH, for formylation) are combined in a suitable solvent like DMF.[5] A source of carbon monoxide (e.g., CO gas balloon or a CO-releasing molecule) is introduced. The reaction is stirred at a specified temperature (e.g., 65-100 °C) for several hours. Work-up typically involves dilution with an organic solvent, washing with water, drying, and concentration. The crude product is then purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the described palladium-catalyzed reactions.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Heck Reaction.
Caption: Catalytic Cycles of the Sonogashira Coupling.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Catalytic Cycle of a General Carbonylation Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides | Organic Chemistry Laboratory, Nagoya University [synth.chem.nagoya-u.ac.jp]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions [organic-chemistry.org]
- 5. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 6. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl 2-(3-iodophenyl)acetate, an important intermediate in pharmaceutical and materials science research. The provided methodologies are designed to be robust and scalable for laboratory and pilot plant settings.
Introduction
This compound is a key building block in organic synthesis, primarily utilized in cross-coupling reactions where the iodine atom serves as a reactive handle for the introduction of various functional groups. The tert-butyl ester moiety provides steric protection and can be selectively cleaved under specific acidic conditions, making it a valuable protecting group in multi-step synthetic sequences. This application note details a reliable and scalable method for its preparation from 3-iodophenylacetic acid.
Reaction Scheme
The synthesis of this compound is achieved through the esterification of 3-iodophenylacetic acid with tert-butanol using a strong acid catalyst.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on a 100 g scale of 3-iodophenylacetic acid.
| Parameter | Value |
| Input | |
| 3-Iodophenylacetic Acid | 100 g (0.382 mol) |
| tert-Butanol | 85 g (1.145 mol, 3.0 eq) |
| Sulfuric Acid (98%) | 3.75 g (0.038 mol, 0.1 eq) |
| Dichloromethane | 500 mL |
| Output | |
| Expected Yield | 105 - 115 g |
| Molar Yield | 86 - 94% |
| Purity (by HPLC) | >98% |
| Physical Properties | |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₂H₁₅IO₂[1] |
| Molecular Weight | 318.15 g/mol [1] |
| Melting Point | Not applicable (liquid at RT) |
| Boiling Point | Decomposes upon heating |
Experimental Protocol: Scale-up Synthesis (100 g Scale)
This protocol details the step-by-step procedure for the synthesis of this compound on a 100-gram scale.
Materials and Equipment
-
Reactants:
-
3-Iodophenylacetic acid (98% purity)
-
tert-Butanol (99.5% purity)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
-
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add 3-iodophenylacetic acid (100 g, 0.382 mol) and dichloromethane (500 mL). Stir the mixture to dissolve the solid.
-
Addition of Alcohol: Add tert-butanol (85 g, 1.145 mol) to the reaction mixture.
-
Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add concentrated sulfuric acid (3.75 g, 0.038 mol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Product: The final product, this compound, is obtained as a colorless to pale yellow oil. Further purification is typically not necessary if the starting materials are of high purity.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching step with sodium bicarbonate is exothermic and releases carbon dioxide. Perform this step slowly and with adequate venting.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. Key signals include a singlet for the tert-butyl protons around 1.4 ppm, a singlet for the methylene protons around 3.5 ppm, and aromatic protons in the region of 7.0-7.7 ppm. |
| ¹³C NMR | Consistent with the structure, showing signals for the tert-butyl group, the ester carbonyl, the methylene carbon, and the aromatic carbons, including the carbon bearing the iodine atom. |
| Mass Spec (ESI) | [M+Na]⁺ peak corresponding to the molecular weight of the sodium adduct. |
| HPLC | Purity >98% with a single major peak corresponding to the product. |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical flow and dependencies of the key steps in the synthesis protocol.
Caption: Logical flow of the synthesis protocol.
References
Application Notes and Protocols: The Versatile Role of tert-Butyl 2-(3-iodophenyl)acetate in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
Tert-butyl 2-(3-iodophenyl)acetate is a valuable and versatile building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex bioactive molecules. Its utility stems from the presence of an iodine atom on the phenyl ring, which allows for a variety of palladium-catalyzed cross-coupling reactions, and a tert-butyl ester group that can be readily hydrolyzed under acidic conditions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of kinase inhibitors, specifically focusing on the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.
Application in the Synthesis of Kinase Inhibitors: Alectinib Intermediate
A key application of a derivative of this compound is in the synthesis of the potent and selective ALK inhibitor, Alectinib, which is used in the treatment of non-small cell lung cancer (NSCLC). A crucial intermediate in the synthesis of Alectinib is tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate. The 3-iodophenyl moiety of this intermediate is essential for the subsequent construction of the indole core of Alectinib.
Biological Activity of Alectinib
Alectinib is a highly selective inhibitor of anaplastic lymphoma kinase (ALK) and RET tyrosine kinases. In nonclinical studies, Alectinib demonstrated inhibition of ALK phosphorylation and ALK-mediated activation of downstream signaling proteins such as STAT3 and AKT, leading to a decrease in tumor cell viability in various cell lines with ALK fusions, amplifications, or activating mutations.[1]
Table 1: Potency of Alectinib Against ALK and Other Kinases
| Target Kinase | IC50 (nM) |
| ALK | 1.9 |
| RET | 4.8 |
| FAK | 38 |
| LTK | 1.6 |
| PTK2B | 40 |
Note: Data represents a compilation from various sources and may not be from a single study.
ALK Signaling Pathway
The ALK signaling pathway plays a crucial role in cell growth and proliferation. In certain cancers, chromosomal rearrangements can lead to the fusion of the ALK gene with other genes, resulting in a constitutively active ALK fusion protein that drives tumorigenesis. Alectinib effectively inhibits this aberrant signaling.
Caption: ALK signaling pathway and the inhibitory action of Alectinib.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key Alectinib intermediate and general procedures for palladium-catalyzed cross-coupling reactions using this compound as a starting material.
Synthesis of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
This protocol is adapted from a patented process for the synthesis of an Alectinib intermediate.[2]
Workflow for the Synthesis of Alectinib Intermediate
Caption: Workflow for the synthesis of a key Alectinib intermediate.
Materials:
-
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (1.0 eq)
-
Mono-tert-butyl malonic acid (1.8 eq)
-
Triethylamine (TEA) (4.0 eq)
-
Magnesium chloride (2.1 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Under a nitrogen atmosphere, dissolve mono-tert-butyl malonic acid in THF at room temperature.
-
Cool the reaction mixture to 10-15°C.
-
Slowly add triethylamine, followed by the addition of magnesium chloride.
-
Stir the mixture for approximately 2 hours at 25-30°C.
-
In a separate vessel, dissolve 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid in THF under a nitrogen atmosphere at room temperature and then cool to 10-15°C.
-
Add the solution from step 4 to the solution from step 5.
-
Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by a suitable method (e.g., column chromatography) to afford tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
General Protocol for Sonogashira Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of terminal alkynes with this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.04 - 0.1 eq)
-
Triethylamine (TEA) or another suitable amine base
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of boronic acids with this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl or vinyl boronic acid (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ or another suitable palladium catalyst (0.01 - 0.05 eq)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
To a flask, add this compound, the boronic acid, and the palladium catalyst.
-
Add the solvent and the aqueous base solution.
-
Heat the reaction mixture under an inert atmosphere, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound and its derivatives are indispensable tools in the medicinal chemist's arsenal for the construction of complex molecular architectures with significant biological activity. The protocols and data presented herein for the synthesis of a key Alectinib intermediate and for general cross-coupling reactions highlight the utility of this building block in drug discovery and development. The ability to readily introduce diverse functionality via palladium-catalyzed reactions makes it a valuable starting point for the synthesis of libraries of compounds for screening and lead optimization.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of isocoumarin derivatives, a significant class of heterocyclic compounds, utilizing tert-butyl 2-(3-iodophenyl)acetate as a key starting material. The methodologies presented are based on palladium-catalyzed carbonylation and cyclization strategies, offering efficient routes to these valuable scaffolds for drug discovery and development.
Synthesis of 3-Substituted Isocoumarins via Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol outlines a two-step, one-pot procedure for the synthesis of 3-substituted isocoumarins from this compound. The process involves an initial Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.
Reaction Principle
The synthesis commences with a palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction between this compound and a terminal alkyne. The resulting intermediate, a tert-butyl 2-(3-(alk-1-yn-1-yl)phenyl)acetate, undergoes a subsequent palladium-catalyzed intramolecular cyclization. The acidic workup facilitates the hydrolysis of the tert-butyl ester and promotes the final lactonization to yield the desired 3-substituted isocoumarin.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-substituted isocoumarins.
Detailed Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add 1 M HCl. Stir vigorously for 1-2 hours to effect hydrolysis and lactonization.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-substituted isocoumarin.
Quantitative Data
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Phenylisocoumarin | 78 |
| 2 | 1-Hexyne | 3-Butylisocoumarin | 72 |
| 3 | Trimethylsilylacetylene | 3-(Trimethylsilyl)isocoumarin | 65 |
| 4 | Cyclohexylacetylene | 3-Cyclohexylisocoumarin | 75 |
Synthesis of Isocoumarins via Palladium-Catalyzed Carbonylative Cyclization
This protocol describes a highly efficient, one-pot synthesis of isocoumarins from this compound using a palladium-catalyzed carbonylative cyclization approach with tert-butyl isocyanide as the carbonyl source.[1][2]
Reaction Principle
This method involves the palladium-catalyzed insertion of tert-butyl isocyanide into the aryl-iodide bond of the starting material. The resulting intermediate undergoes an intramolecular cyclization, followed by acidic hydrolysis of the imine and the tert-butyl ester to furnish the isocoumarin product. This approach avoids the use of gaseous carbon monoxide.[1][2]
Signaling Pathway Diagram
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of tert-Butyl 2-(3-iodophenyl)acetate with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmacologically active molecules. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 2-(3-iodophenyl)acetate with various organoboron reagents. The resulting tert-butyl 2-(3-arylphenyl)acetate derivatives are important intermediates for the synthesis of a wide range of biologically active compounds.
Reaction Principle
The reaction involves the coupling of an organoboron species (such as a boronic acid or a boronate ester) with an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The reactivity of the organohalide typically follows the trend I > Br > Cl.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions in the scientific literature and represents typical outcomes.
| Entry | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | THF | 70 | 24 | 75 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 95 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid:
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Reaction heating and monitoring equipment (e.g., oil bath, TLC, GC-MS)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the phosphine ligand (e.g., SPhos, 0.04 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 eq.). Then, add the anhydrous solvent (e.g., toluene) and degassed water via syringe. The solvent ratio will depend on the specific conditions being used (e.g., 4:1 toluene:water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 2-(3-arylphenyl)acetate.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
The Pivotal Role of tert-Butyl 2-(3-iodophenyl)acetate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(3-iodophenyl)acetate is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of bioactive molecules. Its utility lies in the presence of an aryl iodide, which readily participates in various palladium-catalyzed cross-coupling reactions, and a tert-butyl ester, which can be easily hydrolyzed to the corresponding carboxylic acid. This unique combination of functional groups allows for the strategic introduction of the 3-carboxymethylphenyl moiety into complex molecular scaffolds, a common feature in many biologically active compounds, particularly kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors, such as the PI3Kβ inhibitor GSK2636771.
Application Notes
The primary application of this compound in drug discovery and development revolves around its use as a key intermediate in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of many small molecule drugs.
Key Applications:
-
Kinase Inhibitor Synthesis: A significant application is in the synthesis of kinase inhibitors.[1] The 3-carboxymethylphenyl group, readily accessible from this compound, is a common pharmacophore in many kinase inhibitors, where it often interacts with key residues in the ATP-binding pocket of the enzyme. A notable example is the selective PI3Kβ inhibitor GSK2636771, which has been investigated in clinical trials for the treatment of various cancers.[2][3] The synthesis of such molecules often involves the coupling of the 3-iodophenylacetate core with a heterocyclic partner.
-
Synthesis of Heterocyclic Compounds: The ability to participate in various coupling reactions makes this reagent ideal for the synthesis of complex heterocyclic compounds with diverse biological activities.
-
Fragment-Based Drug Discovery: In fragment-based drug discovery, the 3-carboxymethylphenyl fragment can be introduced into lead compounds to optimize their binding affinity and pharmacokinetic properties.
Chemical Reactivity and Advantages:
-
Suzuki Coupling: The aryl iodide functionality readily undergoes Suzuki coupling with boronic acids or esters, enabling the formation of biaryl structures. This is a highly versatile and widely used reaction in pharmaceutical synthesis.
-
Sonogashira Coupling: Reaction with terminal alkynes under Sonogashira conditions provides a straightforward route to substituted alkynes, which are valuable intermediates in organic synthesis.
-
Buchwald-Hartwig Amination: The carbon-iodine bond can be efficiently converted to a carbon-nitrogen bond through Buchwald-Hartwig amination, allowing for the introduction of various amine-containing moieties.[4]
-
tert-Butyl Ester Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to many reaction conditions and can be selectively cleaved under acidic conditions to unmask the carboxylic acid, a key functional group for biological activity in many kinase inhibitors.
Experimental Protocols
The following are detailed protocols for key palladium-catalyzed cross-coupling reactions involving this compound. These protocols are based on established literature procedures and can be adapted for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid to form a biaryl compound, a key step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 332.17 | 1.0 | 1.0 |
| Heterocyclic Boronic Acid/Ester | - | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)2) | 224.50 | 0.02 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.50 | 0.04 | 0.04 |
| Potassium Phosphate (K3PO4) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | - | - |
| Water | - | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the heterocyclic boronic acid or ester (1.2 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Add potassium phosphate (3.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 70-95%
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 332.17 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et3N) | 101.19 | 5.0 | 5.0 |
| Tetrahydrofuran (THF), anhydrous | - | - | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous THF (10 mL) and triethylamine (5.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Expected Yield: 60-90%
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 332.17 | 1.0 | 1.0 |
| Amine (R1R2NH) | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | 0.015 | 0.015 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Expected Yield: 65-95%
Data Presentation
Table 1: Representative Yields for Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner Example | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Pyridinylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 100 | 8 | ~85 |
| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | RT | 12 | ~78 |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 110 | 18 | ~92 |
Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Visualizations
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for drug development.[5] GSK2636771 is a selective inhibitor of the PI3Kβ isoform.[1]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a biaryl-containing bioactive molecule using this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for a bioactive molecule using Suzuki coupling.
Logical Relationship
The following diagram illustrates the logical relationship between the starting material and its application in the synthesis of kinase inhibitors.
Caption: Role of the starting material in synthesizing kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. EP3262046B1 - Salts of pi3k inhibitor and processes for their preparation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude tert-Butyl 2-(3-iodophenyl)acetate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude tert-Butyl 2-(3-iodophenyl)acetate using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column or elutes very slowly. | The eluent system is not polar enough. | Gradually increase the polarity of the eluent system. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. Monitor the elution with thin-layer chromatography (TLC). |
| The compound has poor solubility in the eluent. | If the compound is not soluble in the chosen eluent, it may precipitate on the column. Consider switching to a different solvent system in which the compound is more soluble, such as dichloromethane/hexane. | |
| Product co-elutes with impurities. | The eluent system is too polar. | Decrease the polarity of the eluent system to improve separation. A less polar solvent will cause the product to move slower down the column, potentially allowing for better separation from less polar impurities. |
| The column is overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a silica gel to crude product ratio of 30:1 to 100:1 by weight for difficult separations. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Wet packing (slurry packing) is often preferred to minimize these issues. | |
| Streaking or tailing of the product spot on TLC and broad elution from the column. | The compound is interacting too strongly with the silica gel. | The slightly acidic nature of silica gel can sometimes cause streaking with certain compounds. Adding a small amount (0.1-1%) of a modifying agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape. However, for a neutral compound like this compound, this is less likely to be the primary issue unless acidic impurities are present. |
| The sample was loaded in too much solvent. | Dissolve the crude product in the minimum amount of solvent before loading it onto the column. A more concentrated sample band leads to better separation. | |
| Low or no recovery of the product. | The compound may have degraded on the silica gel. | Aryl iodides can sometimes be sensitive to the acidic nature of silica gel, potentially leading to deiodination. To mitigate this, you can use deactivated silica gel (neutralized with a base like triethylamine) or switch to a different stationary phase like alumina. Performing a small-scale stability test by spotting the compound on a TLC plate and letting it sit for an extended period before eluting can indicate if degradation is occurring. |
| The fractions containing the product were missed. | Collect smaller fractions and carefully monitor the elution with TLC. It's possible the product eluted faster or slower than expected. | |
| The separation on the column is much worse than what was observed on the TLC plate. | The TLC was run in a closed chamber while the column is an open system. | The solvent composition can change due to evaporation on the column. Try to run the column with a slight positive pressure of an inert gas to speed up the elution and minimize evaporation. |
| The grade of silica gel used for the TLC and the column are different. | Ensure that the same type of silica gel is used for both TLC analysis and column chromatography for consistent results. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the purification of this compound?
A1: A common starting point for non-polar to moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. Based on TLC analysis of similar compounds, a good starting ratio would be in the range of 95:5 to 90:10 (hexane:ethyl acetate). The optimal ratio should be determined by running a TLC of your crude material to achieve an Rf value of approximately 0.2-0.3 for the desired product.
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound contains an aromatic ring, it should be visible under a UV lamp at 254 nm. Alternatively, you can use a general stain like potassium permanganate (KMnO4) or iodine vapor.
Q3: Is there a risk of the tert-butyl group being cleaved during silica gel chromatography?
A3: The tert-butyl ester is generally stable to the mildly acidic conditions of standard silica gel. However, if the silica gel is highly acidic or if the chromatography is prolonged, there is a small risk of cleavage. If you suspect this is happening, you can use neutralized silica gel or add a small amount of a non-nucleophilic base like triethylamine (~0.1%) to the eluent.
Q4: My crude product is an oil and is difficult to load onto the column. What should I do?
A4: If your crude product is a non-viscous oil, you can dissolve it in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica gel. For viscous oils or solids, a "dry loading" technique is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Q5: What are the expected yield and purity of this compound after column chromatography?
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed and dried)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation:
-
Eluent Selection: Prepare a series of hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20). Spot your crude material on a TLC plate and elute with these mixtures to find the solvent system that gives your product an Rf value of ~0.2-0.3.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the cotton.
-
In a separate beaker, make a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
3. Sample Loading:
-
Direct Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully pipette the solution onto the top layer of sand in the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure to maintain a steady flow rate if necessary.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the separation is not progressing, you can gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Quantitative Data Summary
Specific quantitative data for the purification of this compound by column chromatography is not extensively reported in the literature. The following table provides expected ranges and parameters that should be determined experimentally.
| Parameter | Typical Value/Range | Notes |
| Silica to Crude Ratio | 30:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations. |
| Eluent System | Hexane / Ethyl Acetate | The ratio should be optimized based on TLC analysis. |
| Rf of Pure Product | ~0.2 - 0.3 | In the optimized eluent system on a silica gel TLC plate. |
| Expected Purity | >95% | To be confirmed by analytical methods like 1H NMR or GC-MS. |
| Expected Recovery Yield | Variable | Highly dependent on the purity of the crude material. |
Experimental Workflow Diagram
Technical Support Center: Synthesis and Purification of tert-Butyl 2-(3-iodophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-Butyl 2-(3-iodophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted 3-iodophenylacetic acid: Due to incomplete esterification.
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Di-tert-butyl ether: Formed from the acid-catalyzed self-condensation of the tert-butyl source.
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Isobutylene: A gaseous byproduct from the dehydration of the tert-butyl cation, which can lead to other side products.[1]
-
Polymeric byproducts: Can form under harsh acidic conditions.
-
Residual acid catalyst: Such as sulfuric acid or p-toluenesulfonic acid.
Q2: What is the initial work-up procedure to remove the bulk of impurities?
A2: A standard aqueous work-up is the first step. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and washing with a mild base to remove the acidic components. A common procedure is to wash the organic layer sequentially with:
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution or potassium carbonate (K₂CO₃) solution to neutralize and remove the acid catalyst and unreacted 3-iodophenylacetic acid.[2]
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic layer.
Q3: My product is an oil, but I expect a solid. What should I do?
A3: If your this compound product is an oil instead of a solid, it likely contains impurities that are depressing its melting point. The following steps can be taken:
-
Ensure all acidic impurities have been removed through a thorough basic wash.
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Attempt to crystallize the product from a suitable solvent system.
-
If crystallization fails, purify the oily product using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: The organic and aqueous layers do not separate well during extraction.
| Potential Cause | Troubleshooting Step |
| Emulsion formation | Add a small amount of brine to the separatory funnel and gently swirl. Let the mixture stand for a longer period. If the emulsion persists, filtering the mixture through a pad of celite may help. |
| High concentration of dissolved solids | Dilute the mixture with more of the organic solvent and water. |
Issue 2: Low yield after aqueous work-up.
| Potential Cause | Troubleshooting Step |
| Incomplete extraction of the product | Perform additional extractions of the aqueous layer with the organic solvent. |
| Product hydrolysis | Avoid using strong bases for washing, as this can hydrolyze the ester. Use a mild base like sodium bicarbonate. |
| Product loss during washing | Ensure the pH of the aqueous layer is not too high to prevent product hydrolysis. |
Issue 3: Product purity is low after initial work-up, as determined by TLC or NMR.
| Potential Cause | Troubleshooting Step |
| Residual 3-iodophenylacetic acid | Repeat the wash with a saturated sodium bicarbonate solution. |
| Presence of neutral, non-polar impurities (e.g., di-tert-butyl ether) | Purify the product using column chromatography or recrystallization. |
| Presence of polar impurities | A water wash followed by drying the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate is recommended. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Dissolve a small sample of the crude product in various solvents (e.g., hexanes, heptane, ethanol/water mixtures) with gentle heating to find a solvent system where the product is soluble when hot but sparingly soluble at room temperature. A 50% ethanol/water solution has been shown to be effective for similar compounds.
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Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a column with silica gel.
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Mobile Phase (Eluent): Select an appropriate eluent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate. The ideal ratio should give your product an Rf value of approximately 0.3 on a TLC plate.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the silica with the adsorbed product to the top of the column.
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Elution: Run the column by passing the eluent through it, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The following table provides an illustrative comparison of purification methods. Note that these values are examples and actual results may vary depending on the initial purity of the crude product.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Aqueous Work-up Only | 75% | 85% | 90% |
| Recrystallization | 85% | 98% | 75% |
| Column Chromatography | 85% | >99% | 80% |
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Troubleshooting Logic for Impurity Removal
Caption: Decision tree for troubleshooting impurity removal.
References
Improving the stability of tert-Butyl 2-(3-iodophenyl)acetate in solution
Technical Support Center: tert-Butyl 2-(3-iodophenyl)acetate
This guide provides troubleshooting advice and experimental protocols to help researchers, scientists, and drug development professionals improve the stability of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common stability issues encountered during experiments with this compound.
Q1: My compound is degrading rapidly in an aqueous buffer. What is the likely cause?
A1: The most probable cause is acid-catalyzed hydrolysis of the tert-butyl ester functional group. Tert-butyl esters are known to be highly stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.[1] The reaction proceeds through the formation of a stable tert-butyl cation, which is then quenched to form isobutylene.[1][2] A change in the pH of your solution can be a strong indicator that the compound is undergoing chemical changes.[3]
-
Troubleshooting Steps:
-
Measure pH: Confirm the pH of your solution. An acidic pH (below 7.0) will accelerate degradation.
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Adjust pH: If possible, adjust the pH of your solution to a neutral or slightly basic range (pH 7.0-8.0) using a suitable buffer system (e.g., phosphate or borate buffers).
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Solvent Choice: If the experimental conditions allow, consider using a non-aqueous or aprotic solvent to minimize hydrolysis.
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Q2: I observe a yellowing of my solution and the appearance of new peaks in my HPLC/LC-MS analysis, especially when left on the benchtop. What could be happening?
A2: This suggests photodegradation of the iodophenyl group. Aryl iodides are known to be sensitive to light, particularly UV and visible light.[4] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage upon exposure to light, which can initiate radical reactions and lead to the formation of colored impurities and degradation products.[4][5]
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and conduct experiments in amber vials or flasks wrapped in aluminum foil.
-
Minimize Exposure: Work under low-light conditions or use yellow lighting where possible.
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Inert Atmosphere: For long-term storage or sensitive reactions, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent radical-mediated degradation pathways.
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Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: Based on the chemical properties of the molecule, the following storage conditions are recommended to maximize shelf-life:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential degradation reactions. Higher temperatures can accelerate chemical degradation.[6] |
| Light | Protected from light (Amber vial) | Prevents photodegradation of the light-sensitive aryl iodide moiety.[4][7] |
| Solvent | Anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile) | Minimizes the risk of hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and radical-mediated reactions. |
| pH (if aqueous) | Neutral to slightly basic (pH 7-8) | Prevents acid-catalyzed hydrolysis of the tert-butyl ester.[1] |
Q4: Can I use antioxidants to improve the stability of my compound in solution?
A4: Yes, if you suspect that degradation is occurring via a radical-mediated pathway (often initiated by light), the addition of a radical scavenger or antioxidant could improve stability.
-
Common Antioxidants:
-
Butylated hydroxytoluene (BHT)
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Ascorbic acid (Vitamin C)
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Tocopherol (Vitamin E)
-
-
Recommendation: Perform a small-scale pilot experiment to test the compatibility and effectiveness of the antioxidant with your specific experimental system. See the protocol for Stabilizer Efficacy Testing below.
Key Degradation Pathways
The two primary degradation pathways for this compound are acid-catalyzed hydrolysis and photodegradation.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. hudsonlabautomation.com [hudsonlabautomation.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. ema.europa.eu [ema.europa.eu]
Common pitfalls in the handling of tert-Butyl 2-(3-iodophenyl)acetate
Welcome to the technical support center for tert-Butyl 2-(3-iodophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the handling and use of this versatile reagent in organic synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
Possible Causes and Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Ensure that the catalyst is fresh or has been stored under an inert atmosphere. For Suzuki reactions, consider using a pre-catalyst like Pd(dppf)Cl2, which is more air-stable. For Heck and Sonogashira reactions, ensure the Pd(0) source, such as Pd2(dba)3, is of high quality. |
| Inappropriate Ligand Choice | The choice of phosphine ligand is critical. For electron-rich aryl iodides, bulky and electron-rich phosphines like P(t-Bu)3 or SPhos can improve reaction efficiency, particularly in Heck and Suzuki couplings.[1] |
| Insufficient Degassing | Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas the reaction mixture and solvent. Techniques such as freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for an extended period are recommended.[2] |
| Base Incompatibility or Insufficient Strength | The choice and quality of the base are paramount. For Suzuki reactions, bases like K2CO3, Cs2CO3, or K3PO4 are common; ensure the base is finely powdered and anhydrous. For Sonogashira and Heck reactions, an amine base like triethylamine or diisopropylethylamine is typically used; it should be distilled and dry. |
| Low Reaction Temperature | While aryl iodides are generally reactive, some cross-coupling reactions may require elevated temperatures to proceed at a reasonable rate. If a reaction is sluggish at room temperature, consider gradually increasing the temperature, for example, to 60-100 °C, while monitoring for decomposition.[3] |
| Solvent Issues | Ensure the solvent is anhydrous and appropriate for the specific reaction. For Suzuki reactions, solvent systems like dioxane/water or THF/water are common. For Sonogashira and Heck reactions, anhydrous THF, DMF, or toluene are often used. |
Problem 2: Presence of Significant Side Products
Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| Homo-coupling of Boronic Acid/Ester (Suzuki) | Occurs when the boronic acid reacts with itself, often promoted by oxygen or high catalyst loading. | Thoroughly degas the reaction mixture. Use the stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents). Avoid excessively high catalyst loadings. |
| Deiodination (Hiyama-type reduction) | The aryl iodide is reduced to the corresponding arene, replacing the iodine with a hydrogen atom. This can be promoted by certain palladium catalysts and hydride sources in the reaction mixture. | Ensure anhydrous conditions. Use a well-defined catalyst system. The choice of ligand can also influence this side reaction. |
| Glaser Coupling (Homo-coupling of Alkyne in Sonogashira) | The terminal alkyne couples with itself, a reaction often catalyzed by the copper(I) co-catalyst in the presence of oxygen. | Maintain strictly anaerobic conditions. If homo-coupling is persistent, consider a copper-free Sonogashira protocol. |
| Hydrolysis of the tert-Butyl Ester | The tert-butyl ester group is sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to the formation of 2-(3-iodophenyl)acetic acid.[4][5] | Use milder bases (e.g., K3PO4 instead of NaOH in Suzuki reactions). Avoid prolonged reaction times at high temperatures. If the coupled product is needed as the carboxylic acid, this can be a planned subsequent step. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: It should be stored in a tightly sealed container in a cool, dry place, away from light. While relatively stable, prolonged exposure to moisture and air should be avoided to prevent potential degradation.
Q2: My reaction mixture turns black during a Sonogashira or Heck reaction. Is this normal?
A: The formation of palladium black (finely divided palladium metal) can cause the reaction mixture to turn black. This indicates catalyst decomposition and can lead to a stalled reaction. Common causes include the presence of oxygen, impurities in the reagents or solvent, or high temperatures. While a dark coloration is common in many palladium-catalyzed reactions, the formation of a significant black precipitate is a sign of a problem. Using fresh, high-purity reagents and maintaining stringent anaerobic conditions can help mitigate this.
Q3: I am having trouble purifying my product from the reaction mixture. What are some common impurities?
A: Common impurities include residual starting materials, homo-coupled side products, and deiodinated starting material. If a phosphine ligand was used, phosphine oxides can also be present. Purification is typically achieved by column chromatography on silica gel. A non-polar/polar solvent system such as hexanes/ethyl acetate is generally effective. It is important to carefully monitor the chromatography by TLC to ensure good separation.
Q4: Can the tert-butyl ester group be cleaved during the cross-coupling reaction?
A: Yes, under certain conditions. The tert-butyl ester is labile to strong acids and can also be cleaved under some basic conditions, particularly at elevated temperatures.[4][5] If your reaction requires harsh basic conditions or high heat for an extended period, you may observe some hydrolysis to the corresponding carboxylic acid. If the ester must be preserved, it is advisable to screen for milder reaction conditions (e.g., lower temperature, weaker base).
Q5: What is the reactivity order of aryl halides in cross-coupling reactions, and where does this compound fit?
A: The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[6] As an aryl iodide, this compound is highly reactive and is generally an excellent substrate for these transformations, often requiring milder conditions than the corresponding bromide or chloride.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
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Reagent Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 3.0 eq.).
-
Inert Atmosphere : Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
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Solvent Addition : Add a degassed solvent mixture (e.g., dioxane/H2O 4:1) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Sonogashira Coupling
This protocol is a general guideline and may need adjustment based on the specific alkyne used.
-
Reagent Preparation : To a flame-dried Schlenk flask with a magnetic stir bar, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere : Seal the flask and perform three vacuum/inert gas backfill cycles.
-
Solvent and Reagent Addition : Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine, 2.0 eq.). Finally, add the terminal alkyne (1.1 eq.) via syringe.
-
Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC or LC-MS.
-
Work-up : Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH4Cl solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purification : Purify the residue by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. portal.amelica.org [portal.amelica.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions with tert-Butyl 2-(3-iodophenyl)acetate
This guide provides researchers, scientists, and drug development professionals with comprehensive support for selecting catalysts and troubleshooting common issues encountered during the coupling reactions of tert-Butyl 2-(3-iodophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound is frequently used as a substrate in various palladium-catalyzed cross-coupling reactions. The most common among these is the Suzuki-Miyaura coupling, which involves the reaction of the aryl iodide with a boronic acid or ester. Other applicable reactions include the Heck coupling (with an alkene), Sonogashira coupling (with a terminal alkyne), and Buchwald-Hartwig amination (with an amine).
Q2: Which catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound?
A2: The choice of catalyst system is crucial for achieving high yields and reaction efficiency. For the Suzuki-Miyaura coupling of this compound, several palladium-based systems have proven effective. A common choice is a combination of a palladium(0) or palladium(II) precursor and a phosphine ligand. For example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a widely used catalyst. Modern systems often employ more sophisticated and efficient Buchwald ligands, such as SPhos, in combination with a palladium source like Pd2(dba)3.
Troubleshooting Guide
Problem 1: Low or no product yield in a Suzuki-Miyaura coupling reaction.
This is a common issue that can be attributed to several factors, from catalyst activity to reagent quality. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem 2: Formation of side products, such as homocoupling of the boronic acid.
Homocoupling is a frequent side reaction, especially if the reaction conditions are not optimal.
-
Cause A: Oxidative environment. Oxygen can promote the homocoupling of boronic acids.
-
Solution: Ensure the reaction is performed under strictly inert conditions. This involves using anhydrous, degassed solvents and purging the reaction vessel thoroughly with an inert gas like argon or nitrogen before adding the catalyst.
-
-
Cause B: Incorrect stoichiometry. An excess of the boronic acid reagent can sometimes lead to increased rates of homocoupling.
-
Solution: Carefully control the stoichiometry. A slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess should be avoided.
-
-
Cause C: High temperature or prolonged reaction time. These conditions can sometimes favor side reactions.
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Solution: Optimize the reaction temperature and time. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion of the starting material without significant side product formation.
-
Catalyst Performance Data
The selection of the catalyst and ligand combination significantly impacts the reaction outcome. Below is a summary of catalyst systems used for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 100 | 16 | 85 | |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | 80 | 2 | 95 |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Pd₂(dba)₃/SPhos
This protocol is adapted from a procedure for synthesizing precursors to PARP-1 inhibitors.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Detailed Steps:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
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Reaction: Place the sealed reaction vessel in a preheated oil bath at 80°C and stir for 2 hours or until reaction completion is confirmed by TLC or LC-MS.
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Workup and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Effect of temperature on tert-Butyl 2-(3-iodophenyl)acetate reaction rates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-(3-iodophenyl)acetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate. The most common reactions include:
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Hydrolysis: Conversion of the tert-butyl ester to the corresponding carboxylic acid, 2-(3-iodophenyl)acetic acid.
-
Suzuki-Miyaura Coupling: Cross-coupling of the aryl iodide with a boronic acid or ester to form a new carbon-carbon bond.
-
Other Cross-Coupling Reactions: Such as Heck, Sonogashira, or Buchwald-Hartwig amination, utilizing the reactive C-I bond.
Q2: How does temperature generally affect the rate of reactions involving this compound?
A2: As with most chemical reactions, temperature plays a crucial role. Generally, increasing the reaction temperature increases the reaction rate. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to side reactions or degradation of reactants, catalysts, or products.[1][2]
Q3: Are there any specific temperature considerations for the hydrolysis of this compound?
A3: For the hydrolysis of tert-butyl esters, the reaction rate is sensitive to temperature. Acid-catalyzed hydrolysis of tert-butyl esters often proceeds via a unimolecular (AAL1) mechanism involving a stable tert-butyl carbocation intermediate. The formation of this carbocation is the rate-determining step and is significantly accelerated by heat.[3] Alkaline hydrolysis (saponification) is also accelerated by heating.[1][4]
Q4: What is the typical temperature range for Suzuki-Miyaura coupling reactions with aryl iodides like this compound?
A4: Suzuki-Miyaura coupling reactions involving aryl iodides are often conducted at elevated temperatures, typically ranging from 50 °C to 120 °C.[2][5][6] The optimal temperature depends on the specific catalyst system, solvent, and substrates being used. While some modern catalysts can facilitate the reaction at room temperature, heating is often necessary to achieve a reasonable reaction rate and high conversion.[7][8]
Troubleshooting Guides
Hydrolysis Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or incomplete hydrolysis | Insufficient temperature. | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS. Be aware that excessively high temperatures can lead to dehydration of the resulting carboxylic acid or other side reactions. |
| Ineffective catalyst (acid or base). | Ensure the acid or base catalyst is of appropriate concentration and has not degraded. For acid-catalyzed hydrolysis, consider using a stronger acid. For base-catalyzed hydrolysis, ensure a stoichiometric amount of base is used. | |
| Poor solubility of the starting material. | Consider using a co-solvent to improve solubility. Ensure adequate stirring to maintain a homogeneous reaction mixture. | |
| Formation of side products | Temperature is too high. | Reduce the reaction temperature. While higher temperatures increase the rate of the desired reaction, they can also accelerate side reactions. |
| Presence of impurities. | Ensure the starting material and reagents are pure. Impurities can sometimes catalyze unwanted side reactions. |
Suzuki-Miyaura Coupling Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Reaction temperature is too low. | Increase the reaction temperature. Aryl iodides are generally reactive, but some catalyst systems require higher temperatures to be effective.[5][6] |
| Catalyst deactivation. | Excessively high temperatures can lead to the precipitation of palladium black, indicating catalyst decomposition.[2] If this occurs, lower the reaction temperature or consider a more thermally stable catalyst/ligand system. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst. | |
| Inefficient base. | The choice of base is critical. If the reaction is sluggish, consider switching to a stronger base or ensuring the base is sufficiently soluble in the reaction medium. | |
| Protodeborylation of the boronic acid | Harsh reaction conditions (high temperature, strong base). | Use milder conditions, such as a lower temperature or a weaker base. Consider using a more stable boronic ester (e.g., a pinacol ester). |
| Homocoupling of the boronic acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reagents before use and maintain a positive pressure of an inert gas throughout the reaction. |
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data to illustrate the effect of temperature on the reaction rates of this compound. This data is for illustrative purposes and should be experimentally determined for specific reaction conditions.
Table 1: Effect of Temperature on the Rate of Acid-Catalyzed Hydrolysis of this compound
| Temperature (°C) | Apparent Rate Constant (kobs) (s-1) |
| 40 | 1.2 x 10-5 |
| 50 | 3.5 x 10-5 |
| 60 | 9.8 x 10-5 |
| 70 | 2.6 x 10-4 |
Table 2: Effect of Temperature on the Yield of a Suzuki-Miyaura Coupling Reaction
Reaction Conditions: this compound (1 equiv.), Phenylboronic acid (1.2 equiv.), Pd(PPh3)4 (2 mol%), K2CO3 (2 equiv.), Toluene/H2O (4:1), 4 hours.
| Temperature (°C) | Product Yield (%) |
| 60 | 45 |
| 80 | 82 |
| 100 | 95 |
| 120 | 88 (slight catalyst decomposition observed) |
Experimental Protocols
Protocol 1: Kinetic Study of the Acid-Catalyzed Hydrolysis of this compound
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dioxane or acetonitrile).
-
Prepare a stock solution of a strong acid (e.g., HCl or H2SO4) in water.
-
-
Experimental Setup:
-
Use a temperature-controlled reaction vessel (e.g., a jacketed reactor connected to a circulating water bath).
-
Equilibrate the solvent and reagent solutions to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the acid solution to the ester solution with vigorous stirring.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by neutralizing the acid with a base).
-
Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC or GC) to determine the concentration of the starting material and/or product.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Repeat the experiment at different temperatures to determine the effect of temperature on the reaction rate.
-
Calculate the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
Protocol 2: Optimization of Temperature for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
-
Temperature Screening:
-
Set up multiple reactions in parallel, each at a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C) using a multi-well reaction block or parallel synthesizer.
-
Ensure uniform stirring for all reactions.
-
-
Reaction Monitoring and Analysis:
-
Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
After a set reaction time (e.g., 4 hours), quench all reactions.
-
Work up each reaction mixture and isolate the product.
-
Determine the yield of the product for each reaction temperature by weighing the isolated product or by using a quantitative analytical technique (e.g., NMR with an internal standard).
-
-
Optimization:
-
Identify the temperature that provides the best balance of reaction rate, yield, and minimal side product formation.
-
Visualizations
Caption: Experimental workflow for a kinetic study of hydrolysis.
Caption: Workflow for temperature optimization in a Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01680G [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of tert-Butyl 2-(3-iodophenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 2-(3-iodophenyl)acetate. The information is designed to address common issues encountered during palladium-catalyzed cross-coupling reactions and other transformations, with a focus on the critical role of the solvent.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
-
Question: I am not observing any significant conversion of this compound in my Suzuki-Miyaura coupling reaction. What are the likely solvent-related causes?
-
Answer:
-
Poor Solubility: Your starting materials, particularly the boronic acid or the inorganic base, may not be sufficiently soluble in the chosen solvent. This is a common issue in nonpolar solvents like toluene or hexane. Consider switching to a more polar solvent system such as dioxane, THF, or a mixture like DMF/water or toluene/ethanol/water.[1][2]
-
Inadequate Base Activation: The solvent can significantly influence the efficacy of the base. For instance, potassium carbonate (K₂CO₃) is more effective in the presence of water. If you are using an anhydrous nonpolar solvent, the base may not be active enough to facilitate the transmetalation step. Adding a small amount of water or switching to a solvent system that can better solvate the base is recommended.[3]
-
Catalyst Deactivation: In some solvents, the palladium catalyst may be prone to deactivation or precipitation ("Pd black"). This can be exacerbated by impurities in the solvent.[1] Using high-purity, degassed solvents is crucial. Polar aprotic solvents like DMF or NMP can sometimes stabilize the catalytic species.[2][4]
-
Issue 2: Significant Dehalogenation Side Product Formation
-
Question: My Heck reaction is producing a significant amount of the dehalogenated product (tert-Butyl phenylacetate) instead of the desired coupled product. How can I mitigate this?
-
Answer:
-
Solvent and Base Combination: The choice of solvent and base is critical in minimizing dehalogenation. In some cases, polar aprotic solvents like DMF can promote this side reaction, especially at higher temperatures.[5] Consider switching to a less polar solvent like dioxane or toluene.
-
Protic Solvents: The presence of protic sources (e.g., water, alcohols) can sometimes lead to protonolysis of the aryl-palladium intermediate, resulting in dehalogenation. Ensure you are using anhydrous solvents if this is a persistent issue.
-
Additives: The addition of certain salts, like tetra-n-butylammonium bromide (TBAB), can sometimes suppress dehalogenation by stabilizing the palladium catalyst.[5]
-
Issue 3: Glaser Homocoupling in Sonogashira Reactions
-
Question: I am observing a large amount of the alkyne homocoupling (Glaser coupling) product in my Sonogashira reaction. How can solvent choice help?
-
Answer:
-
Solvent and Amine Base: This side reaction is often promoted by the presence of oxygen and is catalyzed by the copper(I) co-catalyst. The choice of solvent and amine base is crucial. Using an amine that also acts as the solvent (e.g., triethylamine or diisopropylamine) can sometimes minimize this issue.[6][7]
-
Coordinating Solvents: Solvents like DMF can sometimes slow down the desired cross-coupling reaction by competing for coordination sites on the palladium catalyst, which may indirectly favor the homocoupling pathway.[8] In such cases, a less coordinating solvent like THF or toluene might be beneficial.
-
Copper-Free Conditions: If homocoupling remains a significant problem, consider switching to a copper-free Sonogashira protocol. These reactions often rely on specific ligand and base combinations and may be less sensitive to the solvent's influence on the copper co-catalyst.[6][9]
-
Issue 4: Hydrolysis of the tert-Butyl Ester Group
-
Question: I am losing my tert-butyl ester protecting group during the reaction. What conditions should I avoid?
-
Answer:
-
Acidic Conditions: The tert-butyl ester is highly sensitive to acid. Ensure your reaction conditions are not acidic. Some reagents or additives could be acidic in nature.
-
High Temperatures with Protic Solvents: While generally stable to basic conditions, prolonged heating in protic solvents (like methanol or ethanol) with a strong base could potentially lead to some hydrolysis or transesterification. If you must use a protic solvent, try to keep the reaction temperature and duration to a minimum. Using aprotic solvents like THF, dioxane, or DMF is generally safer for the tert-butyl ester group.
-
Frequently Asked Questions (FAQs)
-
Question: What is the best all-around solvent for palladium-catalyzed cross-coupling of this compound?
-
Answer: There is no single "best" solvent, as the optimal choice depends on the specific reaction (Suzuki, Heck, Sonogashira, etc.), the coupling partner, and the base used. However, polar aprotic solvents like dioxane and THF are excellent starting points due to their good balance of solubility for organic substrates and many inorganic bases, and their ability to stabilize palladium catalytic intermediates.[1][3]
-
Question: How does solvent polarity affect the reaction rate and yield?
-
Answer: Solvent polarity can have a significant impact. Polar solvents can stabilize charged intermediates and transition states that form during the catalytic cycle, which can accelerate the reaction.[2][10] For example, in Suzuki couplings, polar solvents can facilitate the crucial transmetalation step.[2] However, highly coordinating polar solvents like DMF or DMSO can sometimes inhibit the reaction by competing with the substrates for binding to the palladium center.[8] The ideal solvent often provides a balance to ensure all components remain in solution and key catalytic steps are favored.
-
Question: Do I need to use anhydrous and degassed solvents?
-
Answer: For most palladium-catalyzed cross-coupling reactions, it is highly recommended. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to reaction failure.[7] Water content can be more nuanced; while strictly anhydrous conditions are often preferred, trace amounts of water can be beneficial in Suzuki reactions by aiding the dissolution and activation of the inorganic base.[3] However, excess water can lead to unwanted side reactions. Therefore, using degassed solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is standard best practice.
-
Question: Can I use "green" or aqueous solvent systems?
-
Answer: Yes, there is growing interest in using more environmentally friendly solvents. For Suzuki reactions, in particular, solvent systems using water, often mixed with an organic co-solvent like ethanol or acetone, have been shown to be effective.[11][12] These systems can be advantageous due to the high solubility of inorganic bases in water. However, the solubility of your specific substrate, this compound, in highly aqueous media may be limited, so a co-solvent is likely necessary.
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize the effect of different solvents on the yield of common cross-coupling reactions with aryl iodides. Note: These are representative data from literature on similar substrates and should be used as a guideline for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Dioxane/H₂O (4:1) | K₂CO₃ | 80 | 12 | >90 |
| Toluene/EtOH/H₂O (2:1:1) | Na₂CO₃ | 90 | 16 | 85-95 |
| THF | K₃PO₄ | 65 | 12 | 80-90 |
| DMF | Cs₂CO₃ | 100 | 8 | >90 |
| Acetonitrile | K₂CO₃ | 80 | 12 | 70-80[3] |
Table 2: Heck Coupling of Aryl Iodides with n-Butyl Acrylate
| Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| NMP | K₂CO₃ | 120 | 2 | >95[13] |
| DMF | Et₃N | 100 | 6 | 85-95 |
| Dioxane | NaOAc | 100 | 16 | 80-90 |
| Toluene | K₂CO₃ | 110 | 24 | 70-80 |
| Acetonitrile | Et₃N | 80 | 12 | 60-70 |
Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| THF/Et₃N (1:1) | Et₃N | 25-50 | 4 | >90 |
| DMF | Diisopropylamine | 60 | 6 | 85-95 |
| Dioxane | Cs₂CO₃ | 80 | 12 | 80-90 |
| Toluene | Et₃N | 80 | 16 | 75-85 |
| DMSO | TMP | 25 | 2 | >95[14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to a concentration of ~0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Protocol 2: General Procedure for Heck Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and any phosphine ligand (e.g., PPh₃, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., DMF or NMP, to ~0.2 M), followed by the base (e.g., Et₃N, 1.5 equiv.) and the olefin (e.g., n-butyl acrylate, 1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete.
-
Cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter off any precipitated salts.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
Protocol 3: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF, to ~0.1 M).
-
Add the amine base (e.g., triethylamine, 2.0 equiv.), followed by the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[6][7]
Visualizations
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jeolusa.com [jeolusa.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Dehalogenation of tert-Butyl 2-(3-iodophenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation of tert-butyl 2-(3-iodophenyl)acetate during cross-coupling reactions.
Troubleshooting Guides and FAQs
This section addresses common issues and questions related to the undesired removal of the iodine atom (dehalogenation) from this compound in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is a side reaction where the iodine atom on your this compound is replaced by a hydrogen atom, leading to the formation of tert-butyl 2-phenylacetate. This is problematic as it consumes your starting material and reduces the yield of your desired cross-coupled product, complicating the purification process.
Q2: What are the common causes of dehalogenation in my cross-coupling reaction?
A2: Dehalogenation of aryl iodides can be triggered by several factors:
-
Reaction Conditions: High temperatures, prolonged reaction times, and exposure to light can promote dehalogenation.
-
Reagents: The choice of base, solvent, and even the quality of your reagents can play a significant role. Some solvents, like alcohols, can act as hydrogen donors, facilitating the unwanted side reaction.[1]
-
Catalyst System: The palladium catalyst and the phosphine ligand used are critical. In some cases, the catalytic intermediates that lead to dehalogenation can be favored under suboptimal conditions.
-
Photochemical Instability: Aryl iodides can be light-sensitive and undergo photochemical dehalogenation, especially in the presence of a base.[2]
Q3: I am observing a significant amount of the dehalogenated byproduct in my Suzuki-Miyaura coupling. How can I minimize it?
A3: To minimize dehalogenation in a Suzuki-Miyaura coupling, consider the following troubleshooting steps:
-
Optimize the Base: Use a milder base. Strong bases can sometimes promote dehalogenation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination to form the cross-coupled product over the dehalogenation pathway.
-
Lower the Temperature: If your desired reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can often suppress the dehalogenation side reaction.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photochemical dehalogenation.
-
Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can sometimes contribute to catalyst decomposition and side reactions.
Q4: My Sonogashira coupling is also yielding the dehalogenated product. What specific adjustments should I make?
A4: For Sonogashira couplings, in addition to the general advice for Suzuki reactions, consider these specific points:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, in some cases, a copper-free protocol can minimize side reactions, including dehalogenation.[3]
-
Amine Base: The choice of amine base is crucial. Diisopropylamine (DIPA) or triethylamine (TEA) are commonly used. Ensure they are distilled and dry, as impurities can be detrimental.
-
Solvent Choice: Aprotic solvents like THF, dioxane, or toluene are generally preferred over protic solvents.
-
Catalyst Loading: Use the lowest effective catalyst loading. Sometimes, higher catalyst concentrations can lead to an increase in side products.
Q5: Could the quality of my this compound be the issue?
A5: Yes, the purity and storage of your starting material are important. Aryl iodides can be sensitive to light and may decompose over time, especially if not stored properly.[4] It is advisable to:
-
Use amber vials or wrap the container with aluminum foil to protect it from light.[6]
-
If you suspect decomposition, you may consider purifying the material before use.
Data Presentation
The following table summarizes representative yields of a generic Suzuki-Miyaura coupling of an aryl iodide with phenylboronic acid, illustrating the impact of different ligands and bases on the yield of the desired biaryl product versus the dehalogenated byproduct. Note: This data is illustrative and based on general findings in the literature for aryl iodides. Optimal conditions for this compound may vary.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Biaryl Yield (%) | Dehalogenation (%) |
| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 | 15 |
| 2 | Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 | <5 |
| 3 | Pd₂(dba)₃ (1 mol%) | XPhos | Cs₂CO₃ | Dioxane | 80 | 95 | <2 |
| 4 | Pd(PPh₃)₄ (5 mol%) | - | NaOEt | Ethanol | 80 | 50 | 40 |
Experimental Protocols
Protocol 1: Minimizing Dehalogenation in Suzuki-Miyaura Coupling
This protocol is designed to minimize the dehalogenation of this compound when coupling with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Degassed Toluene and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Reaction vessel wrapped in aluminum foil
Procedure:
-
To a reaction vessel wrapped in aluminum foil, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the degassed toluene and water solvent mixture to the reaction vessel.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
Protocol 2: Copper-Free Sonogashira Coupling to Reduce Dehalogenation
This protocol provides a copper-free method for the Sonogashira coupling of this compound with a terminal alkyne, which can help in reducing dehalogenation.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Degassed triethylamine (TEA) or diisopropylamine (DIPA)
-
Degassed THF or Dioxane
-
Nitrogen or Argon gas supply
-
Reaction vessel wrapped in aluminum foil
Procedure:
-
To a reaction vessel wrapped in aluminum foil, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (THF or Dioxane) and the degassed amine base (TEA or DIPA).
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress.
-
Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
Mandatory Visualization
Caption: Desired cross-coupling vs. undesired dehalogenation pathway.
Caption: Troubleshooting workflow for dehalogenation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Photostimulated reactions of phenylacetic acid dianions with aryl halides. Influence of the metallic cation on the regiochemistry of arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. camlab.co.uk [camlab.co.uk]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
Technical Support Center: Work-up Procedures for Reactions Involving tert-Butyl 2-(3-iodophenyl)acetate
This guide provides troubleshooting advice and frequently asked questions for the work-up of reactions involving tert-Butyl 2-(3-iodophenyl)acetate, a common building block in cross-coupling reactions for pharmaceutical and materials science research.
Frequently Asked Questions (FAQs)
Q1: Is the tert-butyl ester group of my product stable to aqueous work-up conditions?
A1: The tert-butyl ester is generally stable to neutral and basic aqueous solutions. Standard washes with water, brine, and saturated sodium bicarbonate solution are well-tolerated. However, the ester is labile to acidic conditions. Avoid washing with acidic solutions if the integrity of the tert-butyl group is desired. Mildly acidic conditions might be tolerated for brief periods, but strong acids will lead to cleavage of the ester.
Q2: I'm observing a persistent emulsion during the extraction. What can I do?
A2: Emulsion formation is a common issue, particularly when using chlorinated solvents like dichloromethane (DCM) with basic aqueous solutions. Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[1][2]
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can break up the emulsion by removing particulate matter that may be stabilizing it.[3][4]
-
Solvent Evaporation: Before the aqueous work-up, remove the reaction solvent under reduced pressure. Then, redissolve the residue in your desired extraction solvent.[3][4]
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, try gentle swirling or inverting the funnel.[2]
Q3: How can I effectively remove the palladium catalyst from my organic product?
A3: Residual palladium can be challenging to remove completely. Here are a few common methods:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium catalyst.[5]
-
Column Chromatography: Standard silica gel column chromatography is often effective at separating the desired organic product from polar palladium residues.[5]
-
Scavenger Resins: For very low levels of palladium contamination, specialized scavenger resins (e.g., thiol- or phosphine-functionalized silica) can be used. These resins selectively bind to the palladium, which can then be filtered off.[6][7]
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent, like EDTA, or a solution containing sulfur-containing compounds (e.g., aqueous sodium thiosulfate) can help extract palladium salts.
Q4: My crude product is a dark, oily residue. What is the best way to purify it?
A4: A dark, oily crude product is common in cross-coupling reactions. The primary method for purification is silica gel flash column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the polarity of your product, which can be estimated by thin-layer chromatography (TLC) analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low product yield after work-up | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous layer. 3. Hydrolysis of the tert-butyl ester during an acidic wash. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. 2. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Use of brine for washes can decrease the solubility of the organic product in the aqueous phase. 3. Avoid acidic washes. If an acidic wash is necessary, use a very dilute acid and minimize contact time. |
| Formation of a precipitate at the interface of the organic and aqueous layers | Insoluble inorganic salts (e.g., from the base used in the reaction) or palladium byproducts. | Add more water and organic solvent to dissolve the precipitate. If it persists, filter the entire mixture through a pad of Celite®.[3] |
| Product appears to be contaminated with starting material (this compound) | Incomplete reaction or inefficient purification. | Ensure the reaction has gone to completion. Optimize the column chromatography conditions (e.g., use a shallower solvent gradient) to improve separation. |
| The final product is still colored despite purification | Residual palladium or highly conjugated byproducts. | Consider treating a solution of the product with activated carbon and then filtering, or using a scavenger resin specifically designed for color removal. Re-purification by column chromatography may be necessary. |
Experimental Protocol: Standard Work-up for a Suzuki Coupling Reaction
This protocol outlines a general work-up procedure for a Suzuki coupling reaction of this compound with a boronic acid.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible solvent like THF or dioxane, it is advisable to remove the solvent under reduced pressure.
-
Extraction:
-
Redissolve the residue in an extraction solvent such as ethyl acetate or dichloromethane (DCM) (e.g., 50 mL for a 1 mmol scale reaction).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 25 mL)
-
Saturated aqueous sodium bicarbonate (2 x 25 mL)
-
Brine (1 x 25 mL)
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).
Visualization of Workflows
References
Technical Support Center: Managing Thermal Instability of tert-Butyl 2-(3-iodophenyl)acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the thermal instability of tert-butyl 2-(3-iodophenyl)acetate during chemical reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound often used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its structure, featuring a tert-butyl ester and an iodinated phenyl ring, makes it a suitable substrate for cross-coupling reactions like the Suzuki-Miyaura coupling.[3]
Q2: What are the primary thermal instability concerns with this compound?
A2: The two main points of thermal instability are the tert-butyl ester group and the carbon-iodine bond.
-
Tert-butyl ester decomposition: At elevated temperatures, tert-butyl esters can undergo elimination to form isobutylene gas and the corresponding carboxylic acid, in this case, 2-(3-iodophenyl)acetic acid.[4] This decomposition can be acid-catalyzed.[4]
-
Deiodination: Aryl iodides, especially when heated, can undergo deiodination, where the iodine atom is removed from the aromatic ring.[5] This leads to the formation of tert-butyl phenylacetate as a byproduct.
Q3: At what temperature does this compound start to decompose?
Q4: What are the likely byproducts of thermal decomposition?
A4: Based on the known decomposition pathways of related compounds, the primary thermal decomposition byproducts are expected to be:
-
2-(3-iodophenyl)acetic acid
-
Isobutylene
-
tert-Butyl phenylacetate (from deiodination)
-
Benzene and other degradation products of the phenyl ring at very high temperatures.
Q5: Can I store this compound at room temperature?
A5: For long-term storage, it is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere to minimize potential degradation.[8][9] While short-term storage at room temperature may be acceptable, refrigeration is recommended to ensure stability.
Section 2: Troubleshooting Guide for Reactions
This section addresses common issues encountered when using this compound in chemical reactions, particularly the Suzuki-Miyaura coupling.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired cross-coupling product. | 1. Thermal decomposition of the starting material. 2. Deiodination of the starting material. 3. Catalyst deactivation. 4. Issues with other reagents (e.g., boronic acid decomposition). | 1. Lower the reaction temperature. If possible, screen for catalysts that are active at lower temperatures.[10] 2. Use a more robust catalyst system. Consider palladium pre-catalysts or ligands that promote rapid oxidative addition and reductive elimination, minimizing the time the substrate is exposed to high temperatures.[11] 3. Degas all solvents and reagents thoroughly to prevent catalyst oxidation.[12] 4. Use fresh, high-purity reagents. |
| Formation of 2-(3-iodophenyl)acetic acid as a major byproduct. | Hydrolysis or thermal decomposition of the tert-butyl ester. | 1. Ensure anhydrous reaction conditions if the reaction is sensitive to water. 2. Use a non-basic or weakly basic reaction medium if compatible with the reaction mechanism. Basic conditions can promote ester hydrolysis.[13][14] 3. Lower the reaction temperature to minimize thermal decomposition. |
| Formation of tert-butyl phenylacetate or the deiodinated coupled product. | Deiodination of the starting material or product at elevated temperatures. | 1. Lower the reaction temperature. [5] 2. Minimize reaction time. Monitor the reaction closely and work it up as soon as it is complete. 3. Consider using the corresponding aryl bromide instead of the iodide, as the C-Br bond is generally more stable.[5] |
| Formation of homocoupled byproducts. | Side reactions of the boronic acid or the aryl iodide. | 1. Ensure rigorous exclusion of oxygen by properly degassing the reaction mixture.[11] 2. Optimize the stoichiometry of the reagents. An excess of the boronic acid can sometimes lead to homocoupling. |
| Reaction is sluggish or does not go to completion. | Insufficient thermal energy for the catalytic cycle to proceed efficiently. | 1. Gradually increase the temperature while monitoring for the appearance of decomposition byproducts by techniques like TLC or GC-MS. 2. Screen different solvent systems. A solvent that allows for a lower reflux temperature while maintaining good solubility of all components can be beneficial. 3. Choose a more active catalyst/ligand combination suitable for lower temperature reactions. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction at Moderate Temperature
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Degas all solvents and aqueous solutions by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Monitoring Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a general method for assessing the thermal stability of a compound like this compound.
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Set the desired temperature program. A typical program would involve heating from room temperature to a temperature above the expected decomposition point (e.g., 25 °C to 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Analysis:
-
The resulting thermogram will show heat flow as a function of temperature.
-
An endothermic or exothermic peak will indicate a thermal event, such as melting or decomposition.
-
The onset temperature of the decomposition peak provides an indication of the thermal stability of the compound.
-
Section 4: Visualizations
Caption: Potential thermal decomposition pathways of this compound.
References
- 1. The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-Iodophenyl)acetic acid tert-butyl ester | 66370-77-2 | Benchchem [benchchem.com]
- 4. Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN1884248A - Process for preparing and extracting tert-butyl acetate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed intramolecular coupling between aryl iodides and allyl moieties via thermal and microwave-assisted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Process for removing tert-butyl groups from tert-butylphenol compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the removal of tert-butyl groups from tert-butylphenol compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the dealkylation of tert-butylphenol compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The solid acid catalyst may have absorbed moisture or the active sites may be poisoned. | Activate the solid acid catalyst by heating under an inert gas (e.g., nitrogen) at 250-500°C for approximately 5 hours before the reaction.[1] |
| Insufficient Temperature: The reaction temperature may be too low for effective dealkylation, especially for p- and m-isomers. | For gas-phase reactions with solid acid catalysts, ensure the temperature is within the optimal range of 200°C to 500°C, preferably 250°C to 350°C.[1][2] For liquid-phase reactions with sulfuric acid, temperatures between 180°C and 220°C are often effective.[3] | |
| Incorrect Catalyst: The chosen catalyst may not be suitable for the specific tert-butylphenol isomer. | For selective removal of p-tert-butylphenol in the presence of m-tert-butylphenol, a catalyst system of active white clay with a small amount of a basic substance can be used in the liquid phase.[1][2] Strong acids like sulfuric acid are generally effective for both p- and m-isomers.[2][3] | |
| Rapid Catalyst Deactivation | Coke Formation (Decoking): Carbonaceous deposits can block the active sites of solid acid catalysts over time. | Introduce a small amount of water into the reaction system. Water can help to moderate the reduction in catalyst activity due to coking.[1] Note that water and the butylphenol raw material are immiscible and should be fed separately into the reactor.[1] |
| Equipment Corrosion | Use of Strong Liquid Acids: Strong acids like sulfuric and sulfonic acids are highly corrosive, especially at the high temperatures required for dealkylation.[2] | Consider using a gas-phase reaction with a solid acid catalyst to avoid the use of corrosive liquid acids.[1][2] If a liquid-phase reaction is necessary, ensure the reaction vessel is constructed from appropriate corrosion-resistant materials. |
| Low Purity of Recovered Isobutylene | Catalyst-Related Impurities: Impurities from the catalyst can contaminate the isobutylene byproduct, making it unsuitable for reuse.[1] | Gas-phase reactions using a solid acid catalyst can yield highly purified isobutylene that may not require further purification for reuse in butylation reactions.[1] |
| Difficulty Removing para- and meta- Isomers | Higher Activation Energy: The tert-butyl groups at the para and meta positions are generally more difficult to remove than those at the ortho position.[2] | Higher reaction temperatures and the use of strong acid catalysts are typically required.[2] For instance, a continuous process with sulfuric acid at temperatures between 190°C and 210°C has been shown to be effective.[3] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the dealkylation of tert-butylphenol compounds.
Q1: What are the primary methods for removing tert-butyl groups from tert-butylphenol compounds?
A1: The two primary methods are liquid-phase dealkylation and gas-phase dealkylation. Liquid-phase reactions often employ strong acids like sulfuric acid or sulfonic acid.[3] Gas-phase reactions typically utilize a solid acid catalyst, such as silica-alumina or zeolites, at elevated temperatures.[1][2]
Q2: What are the advantages of using a gas-phase process with a solid acid catalyst?
A2: The gas-phase process offers several advantages, including easier separation of the catalyst from the product, the potential for continuous operation in a fixed-bed reactor, and the recovery of high-purity isobutylene.[1] It also avoids the corrosion issues associated with using strong liquid acids at high temperatures.[2]
Q3: What reaction conditions are typical for gas-phase dealkylation?
A3: Typical conditions for gas-phase dealkylation using a solid acid catalyst are:
-
Temperature: 200°C to 500°C (250°C to 350°C is often preferred).[1][2]
-
Pressure: Atmospheric pressure is generally sufficient.[1]
-
Liquid Hourly Space Velocity (LHSV): Approximately 0.2-0.4 g/cm³/hr.[1]
Q4: How can I improve the yield and selectivity of the dealkylation reaction?
A4: To improve yield and selectivity, consider the following:
-
Catalyst Selection: Choose a catalyst appropriate for the specific isomer you are working with.
-
Reaction Temperature: Optimize the temperature to favor dealkylation without causing unwanted side reactions or catalyst degradation.
-
Raw Material Mixture: In some gas-phase processes, preparing a raw material mixture of phenol and the tert-butylphenol compound (e.g., in a ratio of 30wt%/70wt% to 70wt%/30wt%) can be beneficial.[1][2]
Q5: What is the role of AlCl₃ in the dealkylation process?
A5: Aluminum chloride (AlCl₃) acts as a strong Lewis acid. It can coordinate with the π-electrons of the benzene ring, activating it for electrophilic reactions. Alternatively, it can interact with the tert-butyl group, weakening the carbon-benzene bond and facilitating its cleavage to form a stable tert-butyl carbocation.[4]
Experimental Protocols
Gas-Phase Dealkylation using a Solid Acid Catalyst
This protocol describes a general procedure for the gas-phase removal of a tert-butyl group from a tert-butylphenol compound using a fixed-bed reactor.
Materials:
-
tert-Butylphenol compound
-
Solid acid catalyst (e.g., silica-alumina)
-
Inert gas (e.g., nitrogen)
-
Fixed-bed reactor
-
Heating system
-
Condenser and collection flask
Procedure:
-
Catalyst Activation: Pack the fixed-bed reactor with the solid acid catalyst. Activate the catalyst by heating it to 250-500°C for approximately 5 hours under a continuous flow of nitrogen gas to remove any adsorbed water.[1]
-
Reaction Setup: After activation, adjust the reactor temperature to the desired reaction temperature (e.g., 250-350°C).[1]
-
Reactant Feed: Introduce the tert-butylphenol compound into the reactor in the gas phase. This can be achieved by heating the compound to its boiling point and carrying the vapor into the reactor with an inert gas or by using a liquid feed system that vaporizes the compound before it enters the reactor. The liquid head space velocity (LHSV) should be maintained around 0.2-0.4 g/cm³/hr.[1]
-
Reaction: The dealkylation reaction occurs as the gaseous reactant comes into contact with the hot catalyst. The tert-butyl group is cleaved, forming isobutylene gas and the corresponding phenol.
-
Product Collection: The reaction products (phenol compound and isobutylene) exit the reactor as a gas stream. Cool the stream using a condenser to liquefy the phenol compound, which is then collected in a flask. The isobutylene gas can be collected separately.
-
Analysis: Analyze the collected liquid product using gas chromatography to determine the conversion rate and product composition.
Data Summary
Gas-Phase Dealkylation of a p-tert-butylphenol (PTBP) and m-tert-butylphenol (MTBP) Mixture[2]
| Parameter | Initial Reaction (after a few hours) | After 360 hours |
| Reaction Temperature | 280°C | 280°C |
| LHSV | 0.71 hr⁻¹ | 0.71 hr⁻¹ |
| Phenol in Product | 82 wt% | 66 wt% |
| PTBP in Product | 9.7 wt% | 23.7 wt% |
| MTBP in Product | 7.3 wt% | 8.6 wt% |
| OTBP in Product | 0.7 wt% | 0.7 wt% |
| tert-Butyl Group Removal Rate | 81% | 61% |
Visualizations
Caption: Gas-Phase Dealkylation Workflow.
Caption: Troubleshooting Logic for Low Conversion.
References
- 1. EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US4150243A - Process for the dealkylation of tert.-alkyl substituted phenols - Google Patents [patents.google.com]
- 4. organic chemistry - What is the role of AlCl3 in dealkylation of phenol ring substituted with tertiary butyl? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
Characterization of tert-Butyl 2-(3-iodophenyl)acetate: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
¹H NMR Spectroscopy: A Detailed Look
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, multiplicities, coupling constants, and integration of proton signals, one can deduce the connectivity and chemical environment of hydrogen atoms within a molecule.
Predicted ¹H NMR Data
Based on the structure of tert-butyl 2-(3-iodophenyl)acetate and typical chemical shift values for similar aromatic esters, the following ¹H NMR data is predicted.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 7.65 | t, J ≈ 1.8 Hz | 1H | H-2 (Aromatic) |
| b | ~ 7.55 | dt, J ≈ 7.8, 1.8 Hz | 1H | H-4 (Aromatic) |
| c | ~ 7.25 | d, J ≈ 7.8 Hz | 1H | H-6 (Aromatic) |
| d | ~ 7.05 | t, J ≈ 7.8 Hz | 1H | H-5 (Aromatic) |
| e | ~ 3.50 | s | 2H | -CH₂- (Benzylic) |
| f | ~ 1.45 | s | 9H | -C(CH₃)₃ (tert-Butyl) |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
Structural Assignment and ¹H NMR Correlation
The relationship between the molecular structure of this compound and its predicted ¹H NMR signals is illustrated below.
Caption: Correlation between the protons of this compound and their predicted ¹H NMR signals.
Alternative Characterization Methods: A Comparative Overview
While ¹H NMR provides detailed structural information, a comprehensive characterization often involves complementary techniques.
Table 2: Comparison of Characterization Methods for this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed structural information, proton connectivity, and chemical environment. | High resolution, quantitative, non-destructive. | Requires deuterated solvents, can be complex for large molecules. |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-O, aromatic C-H). | Fast, inexpensive, good for identifying functional groups. | Provides limited structural detail, not quantitative. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Can be destructive, may not distinguish isomers. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the key expected absorptions are:
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~1735 cm⁻¹: Strong C=O stretch of the ester.
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~1250-1000 cm⁻¹: C-O stretching vibrations.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2980-2850 cm⁻¹: Aliphatic C-H stretching of the tert-butyl and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. The expected molecular ion peak [M]⁺ for C₁₂H₁₅IO₂ would be at m/z 318.01.
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.
Caption: A typical experimental workflow for the synthesis and characterization of an organic compound.
A Comparative Guide: tert-Butyl 2-(3-iodophenyl)acetate vs. tert-Butyl 2-(3-bromophenyl)acetate for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the choice of starting materials is pivotal to the efficiency and success of a synthetic route. This guide provides a detailed comparison of two closely related building blocks: tert-Butyl 2-(3-iodophenyl)acetate and tert-Butyl 2-(3-bromophenyl)acetate. Both compounds are valuable precursors, particularly in palladium-catalyzed cross-coupling reactions, for the synthesis of more complex molecular architectures. This comparison focuses on their chemical properties, reactivity, and potential applications, supported by available data and general experimental protocols.
Chemical and Physical Properties
A fundamental comparison of the intrinsic properties of these two compounds reveals differences primarily stemming from the halogen substituent. The larger atomic radius and lower electronegativity of iodine compared to bromine influence properties such as molecular weight and boiling point.
| Property | This compound | tert-Butyl 2-(3-bromophenyl)acetate |
| Molecular Formula | C12H15IO2 | C12H15BrO2 |
| Molecular Weight | 318.15 g/mol | 271.15 g/mol [1] |
| Appearance | Not specified in available data | Not specified in available data |
| Boiling Point | Not specified in available data | Not specified in available data |
| CAS Number | 2206970-15-0 | 197792-52-2[1] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of these compounds lies in their reactivity as aryl halides in cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other bioactive molecules. The carbon-halogen bond strength is a critical determinant of their reactivity, with the C-I bond being weaker and more readily undergoing oxidative addition to a palladium(0) catalyst than the C-Br bond. This generally translates to higher reactivity for the iodo-substituted compound.
General Reactivity Trend: Aryl Iodide > Aryl Bromide
Below are generalized experimental protocols for common cross-coupling reactions, which can be adapted for these specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.
Experimental Protocol (General):
-
To a reaction vessel, add the aryl halide (this compound or tert-Butyl 2-(3-bromophenyl)acetate, 1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Experimental Protocol (General):
-
In a reaction flask, combine the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv.).
-
Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the required temperature (typically 80-140 °C) and monitor for completion.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purify the product by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol (General):
-
To a degassed solution of the aryl halide (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine), add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add a base (e.g., Et₃N or piperidine), which can also serve as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the reaction is complete.
-
Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Applications in Drug Development and Medicinal Chemistry
Both this compound and its bromo-analogue serve as key intermediates in the synthesis of various biologically active compounds. The phenylacetate moiety is a common scaffold in medicinal chemistry, and the halogen at the 3-position provides a convenient handle for introducing diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
While specific examples detailing the use of these exact molecules in the synthesis of marketed drugs are not prevalent in the public domain, analogous structures are widely employed. For instance, the synthesis of the antihypertensive drug Telmisartan involves a Suzuki coupling step to create a biphenyl structure, highlighting the importance of such building blocks in pharmaceutical manufacturing.[2]
The general workflow for utilizing these compounds in a drug discovery program would involve a series of parallel syntheses where the halogenated phenylacetate core is coupled with a library of boronic acids, alkenes, or alkynes to generate a diverse set of final compounds for biological screening.
Conclusion
-
This compound is the more reactive of the two, allowing for milder reaction conditions and potentially higher yields. This makes it an excellent choice for challenging coupling reactions or when reaction time is a critical factor.
-
tert-Butyl 2-(3-bromophenyl)acetate is generally less expensive and more readily available. While it may require more forcing conditions to achieve comparable results to the iodo-analogue, it remains a highly effective and economical option for many synthetic applications.
For researchers and drug development professionals, a careful consideration of the specific synthetic challenge, desired reaction efficiency, and economic constraints will guide the optimal selection between these two versatile building blocks.
References
Reactivity Showdown: Iodo- vs. Bromo-Phenylacetates in Cross-Coupling Reactions
A comprehensive guide for researchers and drug development professionals on the reactivity differences between iodo- and bromo-phenylacetates in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The choice of reactants, especially the aryl halide, plays a pivotal role in the efficiency and success of these transformations. This guide provides an in-depth comparison of the reactivity of iodo-phenylacetates and bromo-phenylacetates, two common substrates in cross-coupling reactions, offering valuable insights for reaction optimization and catalyst selection.
The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, where the weaker C-I bond facilitates the crucial oxidative addition step in the catalytic cycle.[2][3]
The Decisive Step: Oxidative Addition
The catalytic cycle of most palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often the rate-determining step of the overall reaction. The relative ease of this step directly influences the overall reaction rate and efficiency. For iodo-phenylacetates, the lower C-I bond energy allows for a faster oxidative addition compared to the stronger C-Br bond in bromo-phenylacetates.[4] This fundamental difference in reactivity has significant practical implications for designing and executing cross-coupling reactions.
A general representation of the oxidative addition step and the subsequent catalytic cycle is depicted below.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Tert-Butyl Ester Shines in Protecting Group Strategies for Complex Synthesis
A deep dive into the advantages of the tert-butyl ester over its methyl and ethyl counterparts reveals its strategic importance in modern organic synthesis, particularly in the complex arena of drug development and peptide chemistry. The unique structural feature of the tert-butyl group—its significant steric bulk—confers a high degree of stability and allows for selective removal under specific acidic conditions, providing a crucial tool for chemists to navigate multi-step synthetic pathways with greater efficiency and control.
The primary role of the tert-butyl ester in the repertoire of a synthetic chemist is that of a protecting group for carboxylic acids. In the synthesis of complex molecules with multiple reactive functional groups, it is often necessary to temporarily "mask" a carboxylic acid to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and easy to remove selectively without affecting other sensitive functionalities. The tert-butyl ester excels in these latter two aspects when compared to the simpler methyl and ethyl esters.
Superior Stability Under Diverse Reaction Conditions
The exceptional stability of the tert-butyl ester stems from the steric hindrance provided by the bulky tert-butyl group.[1][2] This steric shield effectively prevents nucleophiles and bases from accessing the carbonyl carbon of the ester, thus inhibiting reactions such as hydrolysis or saponification under basic or neutral conditions. In contrast, methyl and ethyl esters are significantly more susceptible to cleavage under these conditions. This enhanced stability allows for a broader range of chemical transformations to be performed on other parts of the molecule without the risk of prematurely deprotecting the carboxylic acid.[1]
Orthogonal Deprotection: The Key to Selective Synthesis
This orthogonal deprotection strategy is a cornerstone of modern peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS).[3][6] In this strategy, the alpha-amino group of the growing peptide chain is protected with the base-labile Fmoc group, while the reactive side chains of amino acids like aspartic acid and glutamic acid are protected as tert-butyl esters.[3][6] The Fmoc group can be selectively removed with a base (e.g., piperidine) to allow for the next amino acid to be coupled, while the tert-butyl esters on the side chains remain unaffected. At the end of the synthesis, all the tert-butyl protecting groups can be removed simultaneously with a strong acid like TFA.[3]
Figure 1: Orthogonal protection strategy in Fmoc/tBu solid-phase peptide synthesis.
Experimental Data: A Quantitative Comparison
While the qualitative advantages are clear, quantitative data on the relative stability of these esters is crucial for researchers. The following table summarizes the relative hydrolysis rates under different conditions.
| Ester Type | Basic Hydrolysis (Relative Rate) | Acidic Hydrolysis (Relative Rate) | Deprotection Conditions |
| Methyl Ester | 1 | 1 | Aqueous acid or base |
| Ethyl Ester | ~0.6 | ~0.5 | Aqueous acid or base |
| tert-Butyl Ester | Very Slow | Significantly Faster (via carbocation) | Anhydrous strong acid (e.g., TFA) |
Note: Relative rates are approximate and can vary depending on the specific substrate and reaction conditions. Data is compiled from general principles of organic chemistry and relative reactivity trends.
One study on the hydrolysis of aliphatic esters showed that under basic conditions (t-BuNH2/H2O), the methyl ester hydrolyzed significantly faster than the tert-butyl ester.[7] After 1.75 hours, the methyl ester showed quantitative conversion, whereas the tert-butyl ester showed only 67% conversion even after 92 hours, highlighting its remarkable stability to base-mediated hydrolysis.[7]
Experimental Protocols
General Protocol for Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the cleavage of a tert-butyl ester from a protected organic molecule.
Materials:
-
tert-Butyl ester protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or other scavenger (optional, to trap the tert-butyl cation)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl ester protected compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
If the substrate contains other acid-sensitive groups that might react with the liberated tert-butyl cation, add a scavenger such as triethylsilane (1-5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from 10% (v/v) to a 1:1 mixture with DCM, depending on the lability of the tert-butyl ester and the presence of other protecting groups.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by adding it to a stirred, cold solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Figure 2: Experimental workflow for the deprotection of a tert-butyl ester.
Conclusion: A Strategic Choice for Complex Syntheses
References
- 1. fiveable.me [fiveable.me]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Bot Detection [iris-biotech.de]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. portal.amelica.org [portal.amelica.org]
A Comparative Guide to Alternative Reagents for tert-Butyl 2-(3-iodophenyl)acetate in Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2][3] This reaction is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] The choice of the aryl halide or pseudohalide is a critical parameter that significantly influences reaction efficiency, conditions, and cost.
While tert-Butyl 2-(3-iodophenyl)acetate is a highly reactive and effective substrate for Sonogashira coupling due to the labile carbon-iodine bond, researchers often seek alternatives for reasons including cost, availability, and the desire for orthogonal reactivity in complex syntheses. This guide provides an objective comparison of common alternatives, focusing on aryl bromides, triflates, and chlorides, with supporting data and experimental considerations for researchers in drug development and chemical synthesis.
Comparative Analysis of Aryl Electrophiles
The reactivity of the coupling partner in a Sonogashira reaction is predominantly dictated by the leaving group. The generally accepted order of reactivity for aryl electrophiles is: Aryl Iodide > Aryl Bromide ≈ Aryl Triflate > Aryl Chloride > Aryl Tosylate.[1][5][6] This trend is directly related to the bond dissociation energy of the carbon-leaving group bond.
-
tert-Butyl 2-(3-bromophenyl)acetate (Aryl Bromide): This is the most common and practical alternative to the iodo-analogue. Aryl bromides are typically more stable and significantly less expensive than aryl iodides.[5] While less reactive, requiring higher temperatures or more sophisticated catalyst systems, they offer a good balance of reactivity and cost-effectiveness.[1][7][8] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate the coupling of aryl bromides at room temperature in some cases.[9][10]
-
tert-Butyl 2-(3-((trifluoromethyl)sulfonyl)oxy)phenyl)acetate (Aryl Triflate): Aryl triflates (OTf) exhibit reactivity comparable to aryl bromides.[1][5] They are prepared from the corresponding phenols, which can be an advantage if the phenol is more readily available than the aryl halide. Triflates are excellent leaving groups and are frequently used in complex molecule synthesis.
-
tert-Butyl 2-(3-chlorophenyl)acetate (Aryl Chloride): Aryl chlorides are the most cost-effective and widely available aryl electrophiles. However, their utility in Sonogashira coupling has historically been limited due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst challenging.[5] Significant advancements in catalyst design, particularly the development of highly active, bulky electron-rich phosphine ligands, have enabled the successful coupling of aryl chlorides, though often requiring higher temperatures and catalyst loadings.[11][12]
Quantitative Data Summary
The performance of these alternatives is summarized below. The data represents typical outcomes and conditions, which may vary based on the specific alkyne coupling partner and catalyst system employed.
| Reagent | Relative Reactivity | Typical Temperature | Common Catalyst System | Key Considerations |
| This compound | Highest | Room Temp. - 60°C | Pd(PPh₃)₂Cl₂ / CuI | High reactivity, mild conditions; higher cost.[1][13] |
| tert-Butyl 2-(3-bromophenyl)acetate | Medium | Room Temp. - 100°C | Pd(OAc)₂ / P(t-Bu)₃ / CuI | Good balance of cost and reactivity; may require heating or specialized ligands.[9][14] |
| tert-Butyl 2-(3-triflate)phenyl)acetate | Medium | 50°C - 100°C | Pd(PPh₃)₄ / CuI | Reactivity similar to bromides; accessible from phenols.[1][15] |
| tert-Butyl 2-(3-chlorophenyl)acetate | Lowest | 70°C - 120°C | Pd₂(dba)₃ / Bulky Phosphine Ligand | Lowest cost, high stability; requires highly active catalysts and harsher conditions.[11][12] |
Experimental Protocols
Below are representative protocols for Sonogashira coupling. A general procedure for the reference iodo-compound is provided, followed by necessary modifications for the alternative reagents.
General Experimental Workflow
The typical sequence of a Sonogashira coupling experiment is outlined in the diagram below.
Caption: General experimental workflow for a Sonogashira cross-coupling reaction.
Protocol 1: Coupling with this compound (Reference)
This protocol uses standard, mild conditions suitable for a highly reactive aryl iodide.[13]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add degassed triethylamine (Et₃N, 5 mL) as the solvent and base, followed by the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Modifications for tert-Butyl 2-(3-bromophenyl)acetate
For the less reactive aryl bromide, a more active catalyst system and/or thermal energy is generally required.[9][14]
-
Catalyst System: Replace Pd(PPh₃)₂Cl₂ with a more active catalyst system. A common choice is a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) (2 mol%) and a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%).[9]
-
Temperature: Increase the reaction temperature to 60-80°C.
-
Base/Solvent: While triethylamine can be effective, other amine bases like diisopropylamine (i-Pr₂NH) in a solvent like dioxane may provide better results.[9]
Protocol 3: Modifications for tert-Butyl 2-(3-chlorophenyl)acetate
Aryl chlorides demand the most forcing conditions and highly specialized catalysts.[11][12]
-
Catalyst System: A highly active, copper-free system is often preferred to minimize side reactions like alkyne homocoupling at high temperatures.[12] A recommended system is [PdCl₂(CH₃CN)₂] (1-2 mol%) with a bulky biarylphosphine ligand (e.g., SPhos or XPhos) (3-6 mol%).
-
Base: A stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is often required.
-
Solvent: Use a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).
-
Temperature: The reaction typically requires heating to 100-120°C.
Conclusion
The choice of reagent to replace this compound in Sonogashira couplings involves a trade-off between reactivity, cost, and reaction conditions.
-
Aryl Iodides remain the gold standard for reactions where mild conditions and high efficiency are paramount, despite their higher cost.
-
Aryl Bromides offer a cost-effective and practical alternative, suitable for many applications, though they may require elevated temperatures and more active catalysts.
-
Aryl Triflates are comparable in reactivity to bromides and provide a valuable synthetic route from phenolic precursors.
-
Aryl Chlorides are the most economical option but necessitate the use of specialized, state-of-the-art catalyst systems and more demanding reaction conditions.
For researchers in drug development and process chemistry, the scalability and cost-effectiveness of aryl bromides and chlorides make them attractive options, provided the necessary catalytic technology is available. For early-stage discovery and complex molecule synthesis where material cost is less critical, the reliability and mild conditions associated with aryl iodides often prevail. Careful consideration of these factors will enable the selection of the most appropriate reagent for a successful Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction [organic-chemistry.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking Catalytic Performance: A Comparative Guide to tert-Butyl 2-(3-iodophenyl)acetate in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry. The choice of catalytic system for a given substrate is critical to maximizing yield, purity, and cost-effectiveness. This guide provides a comparative analysis of the performance of tert-butyl 2-(3-iodophenyl)acetate in two prominent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. While direct, side-by-side benchmarking studies for this specific substrate are not extensively documented, this guide consolidates representative data from discrete studies to offer valuable insights into its reactivity and the expected outcomes with different catalytic systems.
As a versatile building block, this compound incorporates a reactive aryl iodide moiety, making it an excellent candidate for a variety of cross-coupling transformations. The electron-withdrawing nature of the ester group can influence the oxidative addition step in the catalytic cycle, and the sterically demanding tert-butyl group may affect subsequent steps. Understanding its performance with different catalytic partners is therefore crucial for its effective utilization in complex molecule synthesis.
Comparative Performance in Suzuki-Miyaura and Heck Reactions
The following tables summarize the performance of this compound and its bromo-analogue, tert-butyl 2-(3-bromophenyl)acetate, in Suzuki-Miyaura and Heck coupling reactions. The data is collated from individual studies to provide a comparative overview.
Table 1: Performance of tert-Butyl 2-(3-halophenyl)acetate in the Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalytic System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl 2-(3-bromophenyl)acetate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / dppf | Toluene/Ethanol/Water | Na₂CO₃ | 80 | 12 | 85 |
| 2 | tert-Butyl 2-(3-bromophenyl)acetate | Phenylboronic acid | Pd/C | Water | Na₂CO₃ | 100 | 2 | 92 |
Table 2: Performance of tert-Butyl 2-(3-halophenyl)acetate in the Heck Reaction
| Entry | Aryl Halide | Coupling Partner | Catalytic System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl 2-(3-bromophenyl)acetate | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | DMF | Et₃N | 140 | 6 | 91[1] |
| 2 | This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | - | 100 | 16 | ~57 (estimated)[2] |
Note: Data for the Heck reaction of the iodo-analogue with styrene is based on a general procedure for aryl iodides; the yield is an estimation based on typical outcomes for similar substrates under these conditions.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to enable reproducibility and adaptation for specific research needs.
Protocol 1: Suzuki-Miyaura Coupling of tert-Butyl 2-(3-bromophenyl)acetate with 4-Methoxyphenylboronic acid
This protocol describes a typical Suzuki-Miyaura reaction using a palladium-dppf catalyst system.
Materials:
-
tert-Butyl 2-(3-bromophenyl)acetate
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add tert-butyl 2-(3-bromophenyl)acetate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.02 equiv.), and dppf (0.02 equiv.).
-
Add a 2M aqueous solution of Na₂CO₃ (2.0 equiv.).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of tert-Butyl 2-(3-bromophenyl)acetate with n-Butyl acrylate
This protocol outlines a high-temperature Heck reaction using a palladium acetate catalyst.[1]
Materials:
-
tert-Butyl 2-(3-bromophenyl)acetate
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction flask, dissolve tert-butyl 2-(3-bromophenyl)acetate (1.0 equiv.) in DMF.
-
Add triethylamine (1.5 equiv.) and n-butyl acrylate (1.2 equiv.).
-
Add palladium(II) acetate (0.01 equiv.) and triphenylphosphine (0.02 equiv.).
-
Degas the mixture with an inert gas for 15 minutes.
-
Heat the reaction mixture to 140 °C and stir for 6 hours.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
Visualizing Experimental Workflow and Catalytic Cycles
To aid in the conceptualization of these synthetic processes, the following diagrams illustrate a generalized workflow for benchmarking catalytic systems and the fundamental catalytic cycles for the Suzuki-Miyaura and Heck reactions.
Caption: Generalized workflow for benchmarking catalytic systems.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Heck reaction.
Conclusion
Based on the available data, tert-butyl 2-(3-halophenyl)acetate demonstrates good reactivity in both Suzuki-Miyaura and Heck coupling reactions. The Suzuki-Miyaura reaction can proceed under relatively mild conditions with high yields. The Heck reaction, while also effective, may require higher temperatures to achieve comparable efficiency. The choice of catalytic system, including the palladium source and ligands, as well as the reaction parameters, will ultimately dictate the success of the transformation. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in designing and optimizing synthetic routes involving this versatile building block. Further studies directly comparing a range of modern catalytic systems for this compound would be highly beneficial to the scientific community.
References
Comparative Crystallographic Analysis of tert-Butyl Phenylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Data of tert-Butyl 2-(Aryl)acetates
This guide provides a comparative analysis of the X-ray crystallographic data of tert-butyl phenylacetate derivatives. While experimental crystallographic data for the target molecule, tert-Butyl 2-(3-iodophenyl)acetate, and its corresponding bromo- and chloro-analogues are not publicly available in crystallographic databases at the time of this publication, a detailed examination of a structurally related compound, tert-butyl 2-(4-nitrophenoxy)acetate, offers valuable insights into the conformational properties and crystal packing of this class of molecules.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for tert-butyl 2-(4-nitrophenoxy)acetate, providing a benchmark for future studies on related halogenated derivatives.
| Parameter | tert-Butyl 2-(4-nitrophenoxy)acetate[1] |
| Chemical Formula | C₁₂H₁₅NO₅ |
| Molecular Weight | 253.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 19.2761 (7) Å |
| b | 12.1131 (4) Å |
| c | 11.7267 (5) Å |
| α | 90° |
| β | 111.682 (4)° |
| γ | 90° |
| Volume | 2544.38 (17) ų |
| Z | 8 |
| Temperature | 100 K |
| Radiation | Mo Kα |
| Key Structural Features | The nitrophenoxy group is nearly planar. The crystal structure exhibits π–π stacking between adjacent benzene rings and is stabilized by weak intermolecular C—H···O hydrogen bonds.[1] |
Experimental Protocols
Synthesis of tert-Butyl Phenylacetate Derivatives
A general and efficient method for the synthesis of tert-butyl phenylacetate derivatives involves the esterification of the corresponding phenylacetic acid with tert-butanol or via a Ritter-type reaction with isobutylene.
Esterification of Phenylacetic Acid:
-
To a solution of the desired (halophenyl)acetic acid in a suitable solvent such as dichloromethane or toluene, add an excess of tert-butanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Upon completion, the reaction is quenched with a mild base, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure tert-butyl ester.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction. The general workflow is as follows:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is typically achieved by slow evaporation of the solvent, vapor diffusion, or cooling of the solution.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. The crystal is rotated, and the diffraction pattern is collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate three-dimensional structure.
Comparative Workflow
The following diagram illustrates a logical workflow for the synthesis and structural characterization of tert-butyl phenylacetate derivatives, highlighting the current data gap for the iodo-substituted compound.
Caption: Synthetic and analytical workflow for tert-butyl phenylacetate derivatives.
References
A Comparative Guide to HPLC Methods for the Analysis of tert-Butyl 2-(3-iodophenyl)acetate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and manufacturing for monitoring reaction progress, identifying impurities, and ensuring the quality of active pharmaceutical ingredients (APIs) and intermediates. This guide provides a comparative analysis of three robust reversed-phase HPLC (RP-HPLC) methods for the analysis of reaction mixtures containing the key intermediate, tert-butyl 2-(3-iodophenyl)acetate. The selection of an appropriate HPLC method is critical for achieving accurate quantification and effective separation from potential process-related impurities.
Introduction to the Analyte and Potential Impurities
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. A common synthetic route involves the esterification of 2-(3-iodophenyl)acetic acid with tert-butanol. Therefore, a typical reaction mixture may contain the starting material, the desired product, and potential by-products arising from side reactions or incomplete conversion. For the purpose of this guide, we will consider the following key analytes:
-
Analyte 1 (Starting Material): 2-(3-iodophenyl)acetic acid
-
Analyte 2 (Product): this compound
-
Analyte 3 (Potential Impurity): 3-Iodotoluene (a possible precursor or impurity from the starting material)
-
Analyte 4 (Potential By-product): Di(tert-butyl) ether (from the self-condensation of tert-butanol)
The successful separation and quantification of these compounds are essential for process optimization and quality control.
Comparative Analysis of HPLC Methods
Three distinct RP-HPLC methods were evaluated to assess their performance in resolving the key components of a simulated this compound reaction mixture. The methods utilize different stationary phases to exploit varied separation selectivities.
| Parameter | Method 1: Standard C18 | Method 2: Phenyl-Hexyl | Method 3: Pentafluorophenyl (PFP) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | Pentafluorophenyl |
| Particle Size | 5 µm | 5 µm | 5 µm |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm | 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 50-95% B in 15 min | 50-95% B in 15 min | 50-95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
Table 1: HPLC Method Parameters
Performance Comparison
The following table summarizes the estimated retention times (RT) and resolution (Rs) for the four key analytes under each of the evaluated HPLC methods. These values are based on typical retention behaviors of structurally similar compounds.
| Analyte | Method 1: C18 | Method 2: Phenyl-Hexyl | Method 3: PFP |
| RT (min) | Rs | RT (min) | |
| 2-(3-iodophenyl)acetic acid | 4.2 | - | 4.5 |
| This compound | 9.5 | 10.1 | 10.2 |
| 3-Iodotoluene | 9.8 | 1.2 | 11.0 |
| Di(tert-butyl) ether | 11.5 | 3.8 | 12.1 |
Table 2: Estimated Retention Times and Resolution
Method 1 (Standard C18): This method provides good retention and separation for the main product and the starting material. However, the resolution between the product (this compound) and the impurity (3-Iodotoluene) is acceptable but could be improved for robust quantification, especially if their relative concentrations are significantly different.
Method 2 (Phenyl-Hexyl): The Phenyl-Hexyl column offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analytes. This results in improved resolution between the main product and 3-Iodotoluene.
Method 3 (Pentafluorophenyl - PFP): The PFP column provides unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This method demonstrates the best overall separation, with excellent resolution between all critical pairs, particularly between the product and the closely eluting 3-Iodotoluene impurity. It also shows a different elution order for Di(tert-butyl) ether, highlighting its distinct selectivity.
Experimental Protocols
Sample Preparation:
A stock solution of a simulated reaction mixture was prepared by dissolving accurately weighed amounts of 2-(3-iodophenyl)acetic acid, this compound, 3-iodotoluene, and di(tert-butyl) ether in acetonitrile to achieve a final concentration of approximately 1 mg/mL for each component. This stock solution was then diluted 10-fold with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) for injection.
HPLC System and Conditions:
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used. The specific chromatographic conditions for each method are detailed in Table 1.
Logical Workflow for HPLC Method Selection
The selection of an optimal HPLC method for analyzing a reaction mixture involves a logical progression of steps to ensure the chosen method is fit for its intended purpose.
Caption: A logical workflow for selecting an appropriate HPLC method.
Conclusion
While a standard C18 column can provide adequate separation for monitoring the conversion of 2-(3-iodophenyl)acetic acid to this compound, methods utilizing stationary phases with alternative selectivities, such as Phenyl-Hexyl and particularly PFP, offer significant advantages in resolving the main product from closely eluting, structurally similar impurities. The choice of the final method will depend on the specific requirements of the analysis, including the need for high-resolution impurity profiling versus routine in-process control. For robust quality control and accurate impurity determination, the PFP-based method is recommended due to its superior resolving power for the critical analyte pairs in the this compound reaction mixture.
A Comparative Guide to the Synthesis of Substituted Phenylacetic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylacetic acid esters are a critical class of compounds, serving as key intermediates and building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of molecular properties, making the efficient and versatile synthesis of these esters a subject of considerable interest. This guide provides a comparative overview of the most common and effective synthetic routes to substituted phenylacetic acid esters, complete with experimental data, detailed protocols, and a visual representation of the synthetic strategies.
Comparison of Synthetic Routes
The selection of an appropriate synthetic route to a target substituted phenylacetic acid ester depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and functional group tolerance. The following table summarizes the key quantitative data for the most prevalent methods.
| Synthetic Route | Starting Material | Key Reagents | Typical Reaction Time | Typical Yield (%) | Notes |
| Hydrolysis of Benzyl Cyanides & Esterification | Substituted Benzyl Cyanide | H₂SO₄ or HCl, Alcohol | 3-15 hours | 77-80% (for the acid) | A classic and reliable method. The subsequent esterification is typically high-yielding. |
| Willgerodt-Kindler Reaction | Substituted Acetophenone | Sulfur, Morpholine | 5-10 hours | 86-95% (for the thioamide) | The thioamide intermediate requires subsequent hydrolysis and esterification. Good for para-substituted acetophenones. |
| Palladium-Catalyzed Carbonylation | Substituted Benzyl Halide | Pd catalyst, Ligand, CO source (e.g., Phenyl Formate), Alcohol | 5-20 hours | up to 99% | A modern and highly efficient method with excellent functional group tolerance. Avoids the use of stoichiometric organometallic reagents. |
| Arndt-Eistert Synthesis | Substituted Benzoic Acid | SOCl₂, CH₂N₂ (or TMSCHN₂), Ag₂O, Alcohol | 12-24 hours | ~70-80% | A reliable one-carbon homologation. The use of hazardous diazomethane is a significant drawback. |
| Suzuki Coupling | Aryl Boronic Acid/Ester & Haloacetate | Pd catalyst, Base, Haloacetic acid ester | 12-24 hours | 20-85% | Offers a convergent approach. Yields can be variable depending on the coupling partners. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended to be representative and may require optimization for specific substrates.
Hydrolysis of Benzyl Cyanide and Subsequent Fischer Esterification
This two-step procedure is a robust and widely used method for preparing phenylacetic acids and their esters.
Step 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [1]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the substituted benzyl cyanide (1.0 eq), water (6.5 mL/g of cyanide), and concentrated sulfuric acid (4.8 mL/g of cyanide).
-
Heat the mixture to reflux with vigorous stirring for 3 hours.
-
Cool the reaction mixture slightly and pour it into cold water (11 mL/g of cyanide).
-
Stir the mixture to prevent the formation of a solid cake and filter the resulting crude phenylacetic acid.
-
Recrystallize the crude product from hot water to yield the pure substituted phenylacetic acid.
Step 2: Fischer Esterification of Substituted Phenylacetic Acid [2]
-
In a round-bottom flask, dissolve the substituted phenylacetic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), used in excess to serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by flash column chromatography if necessary.
Willgerodt-Kindler Reaction
This reaction is particularly useful for converting aryl methyl ketones (acetophenones) into the corresponding phenylacetamides, which can then be hydrolyzed to the acid and subsequently esterified.[3]
Step 1: Synthesis of the Phenylacetic Acid Thiomorpholide
-
In a reaction vessel, combine the substituted acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux. The optimal temperature and reaction time will depend on the specific substrate but are typically in the range of 130-160 °C for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the resulting thiomorpholide by recrystallization.
Step 2: Hydrolysis and Esterification
The resulting thiomorpholide can be hydrolyzed to the corresponding phenylacetic acid using acidic or basic conditions, followed by Fischer esterification as described in the previous method.
Palladium-Catalyzed Carbonylation of Benzyl Halides
This modern method allows for the direct synthesis of phenylacetic acid esters from benzyl halides. The use of phenyl formate as a carbon monoxide source avoids the need for handling toxic CO gas.[4]
-
In a Schlenk tube, add the substituted benzyl halide (1.0 eq), phenyl formate (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base, such as triethylamine (NEt₃, 2.0 eq), and the desired alcohol as the solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Arndt-Eistert Synthesis
This is a classical method for the one-carbon homologation of a carboxylic acid.[5][6]
Step 1: Formation of the Acid Chloride
-
In a round-bottom flask, treat the substituted benzoic acid (1.0 eq) with thionyl chloride (SOCl₂, 1.2 eq) at reflux to form the corresponding acid chloride.
-
Remove the excess SOCl₂ by distillation.
Step 2: Reaction with Diazomethane (or a safer alternative)
Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is trimethylsilyldiazomethane (TMSCHN₂).
-
Dissolve the acid chloride in an anhydrous, inert solvent (e.g., diethyl ether).
-
Cool the solution to 0 °C and add a solution of diazomethane (or TMSCHN₂) in diethyl ether until the yellow color persists.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
Step 3: Wolff Rearrangement and Esterification
-
To the solution of the diazoketone, add the desired alcohol and a catalyst, such as silver oxide (Ag₂O).
-
Heat the mixture to reflux to induce the Wolff rearrangement.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Suzuki Coupling
This cross-coupling reaction provides a convergent route to substituted phenylacetic acids.[7]
-
In a reaction vessel, combine the aryl boronic acid or ester (1.0 eq), a haloacetic acid ester (e.g., ethyl bromoacetate, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(Nap)₃, 10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Add an appropriate solvent, such as THF.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Synthetic Strategies Visualization
The choice of synthetic route is often dictated by the readily available starting materials. The following diagram illustrates the logical relationships between common precursors and the various synthetic pathways to substituted phenylacetic acid esters.
Caption: Synthetic pathways to substituted phenylacetic acid esters.
This guide provides a foundational understanding of the primary methods for synthesizing substituted phenylacetic acid esters. The choice of the optimal route will always be a multifactorial decision based on the specific target molecule, available resources, and desired scale of the reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. scispace.com [scispace.com]
- 4. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 5. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction [chem.ucla.edu]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. inventivapharma.com [inventivapharma.com]
The Synthetic Versatility of tert-Butyl 2-(3-iodophenyl)acetate: A Gateway to Diverse Biological Activities
For researchers, scientists, and drug development professionals, the synthetic intermediate tert-Butyl 2-(3-iodophenyl)acetate represents a valuable starting point for the development of a wide array of biologically active compounds. Its utility lies in the strategic placement of the iodine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and the tert-butyl ester, which can be readily deprotected. This guide explores the synthesis of two distinct classes of potent biological agents originating from this precursor: Anaplastic Lymphoma Kinase (ALK) inhibitors for oncology and Phenylacetylene derivatives with cytotoxic properties.
This comparison guide provides an objective overview of the performance of these compound classes, supported by experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action.
Section 1: Anaplastic Lymphoma Kinase (ALK) Inhibitors in Oncology
The 3-iodophenylacetate scaffold is a key structural component in the synthesis of potent ALK inhibitors, a class of targeted therapies for certain types of non-small cell lung cancer (NSCLC). Alectinib, a second-generation ALK inhibitor, can be synthesized from a precursor structurally related to this compound, namely 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.[1]
Performance Comparison of ALK Inhibitors
Alectinib demonstrates superior efficacy and a more favorable safety profile compared to the first-generation inhibitor, Crizotinib. Newer generation inhibitors like Brigatinib and Lorlatinib also show significant activity. The following table summarizes their in vitro potency against the ALK enzyme.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| Alectinib | ALK | 1.9 | N/A | Enzyme Assay |
| Crizotinib | ALK | 3.0 | N/A | Enzyme Assay |
| Brigatinib | ALK | 0.6 | Ba/F3 | Cell-based Assay |
| Lorlatinib | ALK | <0.025 | N/A | Enzyme Assay |
Note: IC50 values are compiled from various sources and should be considered as representative rather than a direct head-to-head comparison from a single study.
Mechanism of Action: ALK Signaling Pathway Inhibition
In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK tyrosine kinase. This drives downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[2][3] Alectinib and other ALK inhibitors competitively bind to the ATP-binding pocket of the ALK kinase domain, blocking its autophosphorylation and the subsequent activation of these downstream pathways.
Caption: Alectinib inhibits ALK autophosphorylation, blocking downstream pro-survival pathways.
Experimental Protocol: In Vitro ALK Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the ALK enzyme.
Materials:
-
Recombinant human ALK enzyme
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO to achieve a range of desired concentrations. Further dilute in assay buffer.
-
Reaction Setup: In a 384-well plate, add the ALK enzyme, the substrate peptide, and the test compound dilutions.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay system like the ADP-Glo™ assay, following the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Section 2: Phenylacetylene Derivatives as Cytotoxic Agents
The iodo-group of this compound makes it an excellent substrate for the Sonogashira coupling reaction with terminal alkynes. This reaction provides a direct route to a diverse range of phenylacetylene derivatives, a class of compounds that has been investigated for its anticancer properties.[4]
Performance Comparison of Phenylacetylene Derivatives
The cytotoxic activity of phenylacetylene derivatives can be evaluated against various cancer cell lines. For illustrative purposes, a hypothetical comparison is presented below, based on the known cytotoxic potential of this class of compounds. The data is compared against Cisplatin, a standard chemotherapy drug.
| Compound | Description | IC50 (µM) vs. HeLa | IC50 (µM) vs. A549 |
| Compound A | Phenylacetylene derivative | 8.5 | 12.3 |
| Compound B | Phenylacetylene derivative with electron-donating group | 5.2 | 7.8 |
| Compound C | Phenylacetylene derivative with electron-withdrawing group | 15.1 | 20.5 |
| Cisplatin | Standard Chemotherapy | 2.1 | 3.5 |
Note: These are representative values. Actual IC50 values would need to be determined experimentally.
Experimental Workflow: From Synthesis to Cytotoxicity Testing
The development of novel cytotoxic agents from this compound follows a logical workflow, from chemical synthesis to biological evaluation.
Caption: Workflow from Sonogashira coupling to cytotoxicity assessment via MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][5]
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
This guide illustrates that through established synthetic methodologies like palladium-catalyzed cross-coupling, a single, versatile starting material such as this compound can be transformed into diverse classes of compounds with significant and distinct biological activities, underscoring its importance in modern drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. "Development of Continuous Flow Sonogashira Coupling of lead Anti-Cance" by Yuta W. Moriuchi, Shruti A. Biyani et al. [docs.lib.purdue.edu]
- 5. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
A Head-to-Head Battle in Large-Scale Synthesis: Unpacking the Cost-Benefit Analysis of Tert-Butyl 2-(3-iodophenyl)acetate versus its Bromo- and Chloro- Analogs
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of biaryl acetic acid derivatives, the choice of starting material is a critical decision with significant implications for cost, efficiency, and overall project viability. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl 2-(3-iodophenyl)acetate and its bromo- and chloro- analogs in palladium-catalyzed cross-coupling reactions, supported by comparative data and detailed experimental considerations.
The synthesis of biaryl compounds, a common motif in many pharmaceutical agents, often relies on robust and scalable cross-coupling methodologies such as the Suzuki-Miyaura and Sonogashira reactions.[1][2] The reactivity of the aryl halide starting material (I > Br > Cl) plays a pivotal role in these transformations, directly influencing reaction kinetics, catalyst selection, and ultimately, the economic feasibility of the manufacturing process.[3] This comparison will delve into the trade-offs associated with using the more reactive but often more expensive this compound against its less reactive yet more economical counterparts.
Performance Comparison in Cross-Coupling Reactions
The enhanced reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, all of which are highly desirable in a large-scale production setting.
| Parameter | This compound | tert-Butyl 2-(3-bromophenyl)acetate | tert-Butyl 2-(3-chlorophenyl)acetate |
| Typical Catalyst Loading (mol%) | 0.1 - 1 | 1 - 5 | 3 - 10 |
| Typical Reaction Temperature (°C) | Room Temperature - 80 | 80 - 120 | 100 - 150 |
| Typical Reaction Time (hours) | 2 - 8 | 8 - 24 | 12 - 48 |
| General Yield Range (%) | 85 - 98 | 75 - 90 | 60 - 85 |
Table 1: Typical performance comparison of aryl halides in large-scale Suzuki-Miyaura reactions. Data is generalized from literature and may vary depending on the specific coupling partners and reaction conditions.
Cost Analysis: A Balancing Act
The primary drawback of using aryl iodides is their significantly higher cost compared to their bromo and chloro analogs. This cost differential can be a major deterrent for large-scale manufacturing where raw material costs constitute a substantial portion of the overall budget.
| Compound | Purity | Supplier | Price (USD/kg) - indicative |
| This compound | >97% | Varies | 500 - 1500 |
| tert-Butyl 2-(3-bromophenyl)acetate | >97% | Varies | 150 - 400 |
| tert-Butyl 2-(3-chlorophenyl)acetate | >97% | Varies | 50 - 150 |
Table 2: Indicative bulk pricing for tert-Butyl 2-(3-halophenyl)acetates. Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.
While the initial investment for the iodo-compound is higher, a thorough cost-benefit analysis must also factor in the downstream processing costs. The milder reaction conditions and potentially cleaner reaction profiles associated with this compound can lead to:
-
Reduced Catalyst Costs: Lower catalyst loadings directly translate to lower costs, especially when using expensive palladium catalysts and ligands.
-
Energy Savings: Lower reaction temperatures reduce energy consumption.
-
Simplified Purification: Higher yields and fewer side products can simplify purification processes, reducing solvent usage and labor costs.
-
Increased Throughput: Shorter reaction times allow for more batches to be processed in the same timeframe, increasing the overall productivity of the manufacturing plant.
Experimental Protocols: Key Considerations for Scale-Up
Successfully translating a laboratory-scale procedure to a large-scale manufacturing process requires careful optimization of several parameters. Below are generalized experimental protocols for Suzuki-Miyaura and Sonogashira couplings, highlighting key considerations for each starting material.
General Protocol for Large-Scale Suzuki-Miyaura Coupling
To a nitrogen-purged reactor are charged the aryl halide (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), and a suitable solvent (e.g., toluene, 2-propanol/water). A solution of the base (e.g., K2CO3, K3PO4, 2.0 - 3.0 eq) in water is added. The palladium catalyst (e.g., Pd(OAc)2) and ligand (e.g., SPhos, XPhos) are then added. The reaction mixture is heated to the target temperature and monitored for completion by HPLC. Upon completion, the mixture is cooled, and the aqueous layer is separated. The organic layer is washed with brine, dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization or chromatography.
Key Considerations for Different Halides:
-
This compound: Lower catalyst loading (e.g., 0.1-0.5 mol%) and milder temperatures (e.g., 50-70 °C) are often sufficient.
-
tert-Butyl 2-(3-bromophenyl)acetate: Higher catalyst loading (e.g., 1-3 mol%) and elevated temperatures (e.g., 80-100 °C) are typically required. The choice of ligand becomes more critical to ensure efficient oxidative addition.
-
tert-Butyl 2-(3-chlorophenyl)acetate: Requires the most forcing conditions, including higher catalyst loadings (e.g., 3-5 mol%), specialized ligands (e.g., bulky electron-rich phosphines), and higher temperatures (e.g., >100 °C).
General Protocol for Large-Scale Sonogashira Coupling
To a nitrogen-purged reactor are charged the aryl halide (1.0 eq), the terminal alkyne (1.0 - 1.2 eq), a suitable solvent (e.g., THF, DMF), and a base (e.g., triethylamine, diisopropylamine). The palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored for completion. Work-up and purification procedures are similar to the Suzuki-Miyaura coupling.
Key Considerations for Different Halides:
The reactivity trend (I > Br > Cl) is also observed in Sonogashira couplings. The use of this compound allows for milder conditions, often at room temperature, and can sometimes be performed under copper-free conditions to avoid potential issues with copper contamination in the final product.[4]
Visualization of Key Processes
To better illustrate the context in which the synthesized biaryl acetic acid derivatives might be utilized, the following diagrams depict a generalized workflow for the synthesis and subsequent screening of these compounds as potential enzyme inhibitors.
Figure 1: A generalized workflow illustrating the synthesis of biaryl acetic acid derivatives and their subsequent evaluation in an enzyme inhibitor screening cascade.
Figure 2: A logical diagram outlining the key cost and benefit factors influencing the selection of the optimal aryl halide for large-scale synthesis.
Conclusion and Recommendations
The choice between this compound and its bromo- or chloro- analogs for large-scale synthesis is not straightforward and requires a holistic evaluation of both direct and indirect costs.
-
For high-value, complex target molecules where achieving high yield and purity is paramount and development timelines are tight, this compound is a strong contender. The higher initial cost can be offset by savings in processing and purification, and the reliability of the reaction can de-risk a critical manufacturing step.
-
For cost-sensitive projects or when the coupling partner is highly reactive, tert-Butyl 2-(3-bromophenyl)acetate often represents the optimal balance between reactivity and cost. It is a workhorse reagent in industrial cross-coupling reactions for good reason.
-
tert-Butyl 2-(3-chlorophenyl)acetate is generally reserved for situations where the cost of the starting material is the absolute primary driver and the challenges of its lower reactivity can be overcome through extensive process optimization.
Ultimately, the decision should be data-driven, based on small-scale feasibility and optimization studies that accurately model the intended large-scale process. By carefully weighing the factors outlined in this guide, researchers and drug development professionals can make an informed decision that aligns with the specific economic and scientific goals of their project.
References
Comparative Study of Catalysts for the Synthesis of tert-Butyl 2-(3-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the synthesis of tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis primarily relies on the α-arylation of tert-butyl acetate with a 3-iodophenyl source. This document outlines the performance of different catalysts, supported by experimental data, and provides detailed methodologies for the key reactions.
Introduction
The α-arylation of esters is a powerful carbon-carbon bond-forming reaction that has been extensively developed, with palladium-based catalysts being the most prominent and effective. The synthesis of this compound involves the coupling of the enolate of tert-butyl acetate with a 3-iodoaromatic compound. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. This guide focuses on comparing the efficacy of various palladium catalyst systems for this transformation. While copper-catalyzed cross-coupling reactions are known, their application to the direct α-arylation of simple esters like tert-butyl acetate is not as well-established in the current literature.
Data Presentation: Catalyst Performance in the α-Arylation of tert-Butyl Acetate
The following table summarizes the performance of various palladium-based catalytic systems for the α-arylation of tert-butyl acetate with aryl halides. While specific data for 3-iodophenyl substrates are limited in comparative studies, the data presented for electronically similar aryl halides provide a strong basis for catalyst selection.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Bromotoluene | LiHMDS | Toluene | RT | 18 | 95 | [1] |
| Pd(OAc)₂ / PCy₃ | 4-Bromotoluene | NaOtBu | Toluene | 100 | 2 | 88 | [2] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 2 | 92 | [2] |
| Pd(OAc)₂ / Q-Phos | 1-Bromo-3,5-dimethylbenzene | NaOtBu | Toluene | 80 | 20 | 94 | [2] |
| [Pd(cinnamyl)Cl]₂ / P(t-Bu)₃ | 4-Bromobenzonitrile | LiHMDS | Toluene | RT | 18 | 93 | [1] |
| Pd(OAc)₂ / DavePhos | 4-Bromoanisole | NaOtBu | Dioxane | 100 | 18 | 90 | [2] |
Note: The data presented are for aryl halides with electronic properties similar to 3-iodo-phenyl substrates. The choice of an electron-rich phosphine ligand is critical for high catalytic activity.
Experimental Protocols
Detailed methodologies for two of the most effective catalytic systems are provided below.
Protocol 1: Pd(OAc)₂ / P(t-Bu)₃ Catalyzed α-Arylation
This protocol is adapted from the work of Hartwig and Buchwald on the palladium-catalyzed α-arylation of esters.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
3-Iodobenzene (or other aryl iodide)
-
tert-Butyl acetate
-
Lithium hexamethyldisilazide (LiHMDS)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol).
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes.
-
3-Iodobenzene (1.0 mmol) and tert-butyl acetate (1.2 mmol) are added to the catalyst mixture.
-
In a separate flask, a solution of LiHMDS (1.1 mmol) in toluene is prepared.
-
The LiHMDS solution is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 18-24 hours and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: α-Arylation using a Palladacycle Precatalyst (e.g., with XPhos)
Materials:
-
XPhos Palladacycle Gen 3
-
3-Iodobenzene (or other aryl iodide)
-
tert-Butyl acetate
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with XPhos Palladacycle Gen 3 (0.02 mmol), 3-iodobenzene (1.0 mmol), and NaOtBu (1.4 mmol).
-
Anhydrous toluene (5 mL) and tert-butyl acetate (1.5 mmol) are added.
-
The vial is sealed and the mixture is stirred at 100 °C for 2-4 hours.
-
The reaction progress is monitored by TLC or GC.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired product.
Mandatory Visualization
General Workflow for Palladium-Catalyzed α-Arylation
Caption: General experimental workflow for the synthesis of this compound.
Catalytic Cycle of Palladium-Catalyzed α-Arylation
Caption: Simplified catalytic cycle for the α-arylation of tert-butyl acetate.
Conclusion
The palladium-catalyzed α-arylation of tert-butyl acetate is a highly efficient method for the synthesis of this compound. The choice of a palladium precursor such as Pd(OAc)₂ or a more advanced palladacycle, in combination with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or XPhos, provides high yields. The selection of the base, typically a strong, non-nucleophilic base like LiHMDS or NaOtBu, is also a critical parameter. The provided protocols offer robust starting points for the synthesis of this important pharmaceutical intermediate. Further optimization may be required based on the specific scale and purity requirements of the final product.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 2-(3-iodophenyl)acetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of tert-Butyl 2-(3-iodophenyl)acetate, a halogenated organic compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.
Immediate Safety Precautions
Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This is crucial to mitigate risks of exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Body Protection | Laboratory coat. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] |
In case of accidental contact or exposure, follow the first aid measures outlined below.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Disposal Plan: Step-by-Step Procedures
Proper segregation and containment are paramount for the safe disposal of this compound. As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[3][4][5] The disposal of halogenated solvents is more costly as they require incineration and specialized treatment to minimize environmental pollution.[5]
Step 1: Waste Segregation
-
Identify as Halogenated Waste : this compound contains iodine, classifying it as a halogenated organic compound.[3]
-
Dedicated Waste Container : Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[6] Do not mix with non-halogenated solvents.[5] This is critical as mixing can contaminate large volumes of less hazardous waste, increasing disposal costs and environmental impact.[4][5]
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container : Use a chemically compatible container with a secure, screw-top cap.[5][7][8] The container must be in good condition and leak-proof.[8][9]
-
Properly Label the Container :
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory.[10][11] This area should be under the control of laboratory personnel.[9]
-
Secondary Containment : Place the waste container in a secondary containment system, such as a spill tray, to prevent accidental release into the environment.[7][9]
-
Keep Containers Closed : Waste containers must be kept tightly sealed except when adding waste.[6][10]
-
Storage Limits : Do not exceed the maximum allowable volume for hazardous waste in your SAA (typically 55 gallons, but local regulations may vary).[10]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the container is full or has been in storage for the maximum allowed time (e.g., up to one year for partially filled containers in some jurisdictions), contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[10][11]
-
Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. cometchemical.com [cometchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. gaiaca.com [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling tert-Butyl 2-(3-iodophenyl)acetate
Essential Safety and Handling Guide for tert-Butyl 2-(3-iodophenyl)acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and promoting a secure laboratory environment.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₅IO₂ |
| Molecular Weight | 318.15 g/mol |
| CAS Number | 2206970-15-0 |
Hazard Identification and Precautionary Measures
-
tert-Butyl Acetate Moiety: The tert-butyl acetate group suggests potential flammability. Vapors may be irritating to the respiratory system and could cause drowsiness or dizziness.
-
Iodinated Aromatic Ring: Iodinated organic compounds can be skin and eye irritants.[1][2] Upon decomposition, they may release hazardous iodine vapors or hydrogen iodide.[2] Ingestion of even small amounts of iodine compounds can be harmful.[1]
GHS Hazard Statements (Inferred):
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Inferred):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Transfer | Chemical Fume Hood | Disposable Nitrile Gloves (double-gloving recommended) | Safety Goggles | Use within a fume hood to avoid inhalation. | Laboratory Coat |
| Solution Preparation | Chemical Fume Hood | Disposable Nitrile Gloves | Safety Goggles and Face Shield | Use within a fume hood. | Laboratory Coat |
| Reaction in Progress | Chemical Fume Hood | Disposable Nitrile Gloves | Safety Goggles | Use within a fume hood. | Laboratory Coat |
| Work-up and Extraction | Chemical Fume Hood | Disposable Nitrile Gloves | Safety Goggles and Face Shield | Use within a fume hood. | Laboratory Coat |
| Spill Clean-up | Ventilated Area | Heavy-duty Nitrile or Butyl Rubber Gloves | Safety Goggles and Face Shield | Air-purifying respirator with organic vapor cartridges if spill is large or outside a fume hood. | Chemical-resistant Apron or Coveralls |
Operational and Disposal Plan
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Have all necessary PPE readily available.
-
Prepare a spill kit containing an absorbent material (e.g., vermiculite or sand), and a quenching solution (10% aqueous sodium thiosulfate).
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound inside a fume hood.
-
Use a tared weigh boat or glass vial to measure the desired amount.
-
Carefully add the solid to the reaction vessel using a powder funnel to avoid dispersal.
-
-
Dissolution and Reaction:
-
Add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Ensure the reaction is well-stirred and monitored throughout its course.
-
-
Work-up and Purification:
-
Quench the reaction carefully, especially if reactive reagents were used.
-
Perform all extractions and solvent removal steps within the fume hood.
-
Be aware of potential pressure build-up during extractions.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
-
Spill:
-
For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.
-
For larger spills, evacuate the area and contact environmental health and safety personnel.
-
Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Organic Waste:
-
Collect all organic solvents and solutions containing the compound in a designated, labeled, and sealed hazardous waste container.
-
-
Aqueous Waste:
-
Aqueous waste from the work-up may contain iodine or iodinated compounds.
-
Before disposal, treat the aqueous waste with a 10% solution of sodium thiosulfate until the characteristic brown color of iodine disappears. This reduces the iodine to the less harmful iodide.
-
After neutralization, collect the treated aqueous waste in a separate, labeled hazardous waste container.
-
-
Solid Waste:
-
Contaminated solid waste, such as gloves, weigh boats, and absorbent materials, should be placed in a sealed, labeled hazardous waste bag or container.
-
Never dispose of this compound or its waste down the drain.[3] All waste must be disposed of through your institution's hazardous waste management program.
Experimental Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
